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  • Product: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine
  • CAS: 1781518-36-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Computational Prediction of Ligand Binding Affinity: A Case Study of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies used to determine the theoretical binding affinity of small molecules. We will use...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies used to determine the theoretical binding affinity of small molecules. We will use 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, a molecule featuring the versatile pyrrolidine scaffold, as a case study to illustrate a hierarchical computational workflow. The pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, making its derivatives compelling subjects for drug discovery programs[1][2].

The central goal of this guide is not merely to present protocols but to instill a deep understanding of the causality behind each computational choice. From initial rapid assessment with molecular docking to rigorous, physics-based free energy calculations, each step builds upon the last, offering a progressively more accurate—and computationally intensive—prediction of how strongly our ligand binds to its target. For this case study, we will use the Murine Double Minute 2 (MDM2) protein as our target, a critical negative regulator of the p53 tumor suppressor and a well-validated target for which pyrrolidine-based inhibitors have been developed[3][4].

Chapter 1: Theoretical Foundations of Binding Affinity Prediction

In drug discovery, the efficacy of a therapeutic agent is fundamentally linked to its ability to bind to a biological target with high affinity and specificity[5][6]. This interaction is quantified by the binding affinity, most commonly expressed as the dissociation constant (Kd) or inhibition constant (Ki). These experimental values are thermodynamically related to the Gibbs free energy of binding (ΔGbind). A more negative ΔGbind signifies a stronger, more favorable interaction.

Computational chemistry provides a powerful suite of tools to predict ΔGbind, enabling the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline[7][8]. These methods exist on a spectrum, balancing computational cost against predictive accuracy[9][10].

  • Molecular Docking: A computationally inexpensive method that predicts the preferred orientation (pose) of a ligand when bound to a receptor and provides an estimated "docking score," which is a proxy for binding affinity[11][12]. It is ideal for screening large libraries of compounds.

  • End-Point Free Energy Methods (MM/PBSA & MM/GBSA): These methods offer a significant accuracy improvement over docking by analyzing snapshots from a molecular dynamics (MD) simulation. They combine molecular mechanics (MM) energies with continuum models for solvation (Poisson-Boltzmann or Generalized Born Surface Area) to calculate the binding free energy[13][14].

  • Alchemical Free Energy Methods (FEP & TI): Considered the "gold standard" for accuracy, these physics-based methods calculate the free energy difference by simulating a non-physical, "alchemical" transformation of the ligand.[15][16]. Due to their high computational demand, they are typically reserved for the precise evaluation of a small number of high-priority candidates in lead optimization[17][18].

This guide will walk through a workflow that begins with docking and progresses to the more rigorous end-point methods, representing a common and effective strategy in modern structure-based drug design.

Chapter 2: Initial Assessment via Molecular Docking

Molecular docking serves as our first-pass computational assay. Its primary purpose is to generate a plausible binding hypothesis—the three-dimensional pose of the ligand in the protein's active site—and to provide a rapid, albeit approximate, ranking of binding strength[19].

Causality in Protocol Design

The trustworthiness of a docking result hinges on careful system preparation and validation. We do not blindly accept the top-scoring pose. Instead, we validate the docking protocol by ensuring it can reproduce the known binding mode of a co-crystallized ligand (a process called "re-docking"). Success in this step provides confidence that the chosen parameters are appropriate for the system.

Experimental Protocol: Docking 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine to MDM2

Objective: To predict the binding pose and obtain an initial affinity estimate.

Tools: AutoDock Vina, PyMOL (or other molecular visualizer), AutoDock Tools (ADT).

  • Step 1: System Preparation

    • Receptor (MDM2): Download the crystal structure of MDM2 in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 4HG7). Using a structure with a bound ligand is crucial as it helps define the target binding site.

    • Using ADT or a similar tool, remove all water molecules and non-protein atoms (except for essential cofactors, if any).

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared receptor in the required .pdbqt format[11].

    • Ligand: Generate the 3D structure of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine using a chemical drawing tool like ChemDraw or PubChem Sketcher. Perform a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • In ADT, define the rotatable bonds and assign Gasteiger charges to the ligand. Save the prepared ligand in .pdbqt format.

  • Step 2: Defining the Binding Site (Search Space)

    • Identify the amino acid residues in the MDM2 binding pocket that interact with the co-crystallized ligand in the original PDB file. This defines the center of our search space.

    • Define a "grid box" or "search space" that encompasses this entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time[11]. For MDM2, this box would cover the p53-binding pocket where key residues like Leu54, Gly58, Ile61, Val93, and Ile99 reside.

  • Step 3: Running the Docking Simulation

    • Use a command-line interface to run AutoDock Vina, specifying the prepared receptor, the prepared ligand, and the coordinates and dimensions of the search space[11].

    • vina --receptor mdm2.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

    • The exhaustiveness parameter controls the thoroughness of the conformational search; a higher value increases the chance of finding the true minimum but takes longer. A value of 8 or 16 is a common starting point.

  • Step 4: Analysis of Results

    • AutoDock Vina will output multiple binding poses, ranked by their docking score (in kcal/mol). The more negative the score, the stronger the predicted binding affinity[20].

    • Visualize the top-ranked poses within the MDM2 binding site using PyMOL. Analyze the key intermolecular interactions: Are there hydrogen bonds? Are the hydrophobic dimethyl and methylphenyl groups situated in corresponding hydrophobic pockets of the receptor? A chemically sensible pose that forms favorable interactions is more credible than a high-scoring pose with poor geometry or clashes.

Data Presentation: Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.2Leu54, Ile61, Val93 (Hydrophobic); Gln72 (H-bond)
2-7.9Leu54, Val93 (Hydrophobic)
3-7.5Ile61, Ile99 (Hydrophobic)

Chapter 3: Incorporating System Dynamics with MD Simulations

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Proteins breathe, side chains move, and ligands adjust their conformation to achieve an optimal fit. Molecular Dynamics (MD) simulations model these movements over time, providing a more realistic representation of the protein-ligand complex and refining the initial docked pose[21][22].

Causality in Protocol Design

The primary goal of running an MD simulation after docking is to allow the complex to relax and settle into a stable, low-energy state in a simulated physiological environment (explicit water and ions). This process resolves any atomic clashes from the docking algorithm and accounts for the conformational flexibility of both the protein and the ligand[23]. The stability of the simulation, assessed by metrics like the Root Mean Square Deviation (RMSD), is a critical self-validating check. A stable trajectory is a prerequisite for the more accurate free energy calculations that follow.

Overall Computational Workflow Diagram

The following diagram illustrates the multi-stage process for determining binding affinity, starting from target and ligand preparation and progressing through docking, MD simulation, and final free energy calculations.

G cluster_prep 1. System Preparation cluster_dock 2. Initial Assessment cluster_md 3. System Refinement cluster_fe 4. Rigorous Calculation PDB Protein Structure (PDB) PDB_Prep Receptor Preparation (Add H, Assign Charges) PDB->PDB_Prep LIG_SMILES Ligand Structure (SMILES) LIG_Prep Ligand Preparation (3D Gen, Assign Charges) LIG_SMILES->LIG_Prep Dock Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Dock LIG_Prep->Dock Pose Ranked Binding Poses & Affinity Estimate Dock->Pose MD_Setup MD System Setup (Solvation, Ionization) Pose->MD_Setup MD_Sim Molecular Dynamics (Equilibration & Production) MD_Setup->MD_Sim Traj MD Trajectory (Conformational Ensemble) MD_Sim->Traj FE_Calc Free Energy Calculation (MM/GBSA or FEP) Traj->FE_Calc Result Predicted ΔG_bind (Binding Affinity) FE_Calc->Result

Fig 1. Hierarchical workflow for computational binding affinity prediction.
Experimental Protocol: MD Simulation of the MDM2-Ligand Complex

Objective: To generate a stable, solvated trajectory of the protein-ligand complex for further analysis.

Tools: GROMACS or AMBER; Force fields (e.g., AMBER ff14SB for protein, GAFF2 for ligand).

  • Step 1: System Setup

    • Complex Preparation: Take the top-ranked, chemically sensible docked pose from Chapter 2 as the starting structure.

    • Force Field Assignment: Assign parameters from a standard protein force field (e.g., AMBER ff14SB) to the MDM2 receptor. For our ligand, which is not a standard biomolecule, generate force field parameters and charges using a tool like antechamber and the General Amber Force Field (GAFF2). The choice of force field is critical as it dictates the potential energy function used in the simulation[10].

    • Solvation: Place the complex in the center of a periodic box (e.g., a cubic or dodecahedron box). The box edges should be at least 10 Å from any atom of the protein to avoid self-interaction artifacts. Fill the box with a pre-equilibrated explicit water model, such as TIP3P.

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Step 2: Energy Minimization and Equilibration

    • Minimization: Perform a robust energy minimization, typically using the steepest descent algorithm followed by conjugate gradient, to relax the system and remove any steric clashes introduced during the setup.

    • Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, switch to an NPT ensemble to equilibrate the pressure to 1 bar. During these phases, it is common to apply positional restraints to the protein and ligand heavy atoms, allowing the solvent to equilibrate around them. These restraints are then gradually released.

  • Step 3: Production MD Simulation

    • Once the system is well-equilibrated (stable temperature, pressure, and density), run the production simulation for a duration sufficient to sample the relevant conformational motions. For binding free energy calculations, simulations of 50-200 nanoseconds are common[23].

  • Step 4: Trajectory Analysis (Sanity Check)

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms with respect to the starting structure. A stable, plateauing RMSD indicates that the simulation has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.

    • Visually inspect the trajectory to ensure the ligand remains bound in the active site and maintains key interactions identified during docking.

Chapter 4: Rigorous Binding Affinity Estimation with MM/GBSA

With a stable MD trajectory in hand, we can now apply a more accurate method to calculate the binding free energy. The Molecular Mechanics / Generalized Born Surface Area (MM/GBSA) method is a popular "end-point" technique that provides a good compromise between accuracy and computational cost[9][14].

Causality in Protocol Design

MM/GBSA improves upon docking scores by averaging calculations over multiple conformations from an MD simulation, thereby implicitly including entropic effects related to molecular motion. It also uses a more sophisticated implicit solvent model (GBSA) to estimate the energy of solvation, which is a major driver of binding[10][24]. The calculation is performed on three species: the complex, the isolated receptor, and the isolated ligand, all derived from the same trajectory. This "single trajectory" approach is a computational shortcut that assumes the receptor and ligand do not undergo significant conformational changes upon binding, a reasonable assumption for many systems.

MM/GBSA Calculation Workflow Diagram

This diagram breaks down the components of the MM/GBSA binding free energy calculation.

G Total_dG ΔG_bind dE_MM ΔE_MM (Gas-Phase Energy) Total_dG->dE_MM + dG_Solv ΔG_solv (Solvation Energy) Total_dG->dG_Solv + TdS -TΔS (Conformational Entropy) Total_dG->TdS + dE_VDW ΔE_vdw (van der Waals) dE_MM->dE_VDW = dE_Elec ΔE_elec (Electrostatic) dE_MM->dE_Elec = dG_Polar ΔG_polar (Polar Solvation) dG_Solv->dG_Polar = dG_NonPolar ΔG_nonpolar (Non-Polar Solvation) dG_Solv->dG_NonPolar =

Fig 2. Components of the MM/PBSA and MM/GBSA free energy calculation.
Experimental Protocol: MM/GBSA Calculation

Objective: To calculate the binding free energy (ΔGbind) from the MD trajectory.

Tools: AMBER (MMPBSA.py) or GROMACS with g_mmpbsa.

  • Step 1: Trajectory Preparation

    • From the stable production MD trajectory (e.g., the last 50 ns), strip all water and ion atoms.

    • Generate a set of snapshots at regular intervals (e.g., every 100 ps) to ensure uncorrelated samples. This might yield 500 frames for analysis.

  • Step 2: Free Energy Calculation

    • The core MM/GBSA equation is: ΔGbind = ΔEMM + ΔGsolv - TΔS [13]

    • The calculation is performed for each snapshot and then averaged.

      • ΔEMM (Molecular Mechanics Energy): This is the change in the gas-phase energy. It includes the internal energy (bonds, angles, dihedrals) and the intermolecular van der Waals (ΔEvdw) and electrostatic (ΔEelec) interactions. It is calculated as: ΔE_MM = E_MM(Complex) - [E_MM(Receptor) + E_MM(Ligand)]

      • ΔGsolv (Solvation Free Energy): This term represents the energy change associated with transferring the species from a vacuum to the solvent. It has two components:

        • Polar (ΔGpolar): Calculated using the Generalized Born (GB) model, which approximates the electrostatic cost of solvation.

        • Non-polar (ΔGnonpolar): Estimated from the Solvent-Accessible Surface Area (SASA). It represents the cost of creating a cavity in the solvent and the favorable van der Waals interactions with the solvent. ΔG_solv = ΔG_solv(Complex) - [ΔG_solv(Receptor) + ΔG_solv(Ligand)]

      • -TΔS (Conformational Entropy): This term accounts for the change in conformational freedom upon binding. It is the most computationally expensive and often the least accurate term. In many studies, especially for ranking congeneric series, this term is omitted because it is assumed to be similar for related ligands. If calculated, methods like normal-mode analysis are used[10].

  • Step 3: Data Analysis and Interpretation

    • Average the calculated ΔGbind and its individual components over all analyzed frames.

    • The standard error of the mean provides an estimate of the calculation's precision.

    • Analyzing the individual components (e.g., ΔEvdw, ΔEelec) can provide invaluable insight into the driving forces of binding. For instance, strong binding is often characterized by favorable (negative) van der Waals and electrostatic terms.

Data Presentation: Hypothetical MM/GBSA Results (kcal/mol)
Energy ComponentAverage ValueStandard Error
ΔEvdw-45.80.8
ΔEelec-15.21.1
ΔEMM -61.0 1.3
ΔGpolar+35.51.5
ΔGnonpolar-5.10.2
ΔGsolv +30.4 1.5
ΔGbind (excl. entropy) -30.6 2.0

Note: The final calculated ΔG is not directly equivalent to experimental ΔGbind due to approximations (especially the missing entropy term), but it is highly effective for ranking the relative affinities of different ligands.

Chapter 5: The Gold Standard: Alchemical Free Energy Calculations

For projects requiring the highest possible accuracy, such as distinguishing between two very similar lead compounds, alchemical free energy methods like Free Energy Perturbation (FEP) are employed[25][26].

FEP calculates the free energy difference between two states (e.g., a ligand in water vs. a ligand in the protein's binding site) by simulating a series of non-physical intermediate states that gradually "transform" or "perturb" the ligand into nothing or into another ligand[15][16]. By summing the small free energy changes between each intermediate state, a highly accurate total ΔG can be obtained.

While a full protocol is beyond the scope of this guide due to its complexity, it is essential to recognize its place in the computational hierarchy. FEP is significantly more computationally demanding than MM/GBSA but offers predictions that can approach experimental accuracy (within ~1 kcal/mol) when executed correctly[17][18]. It is the ultimate tool for making high-stakes decisions in a lead optimization campaign.

Conclusion

This guide has outlined a robust, multi-tiered computational strategy for predicting the theoretical binding affinity of a novel ligand, using 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine and the MDM2 target as a practical case study. We progressed from a rapid initial assessment using molecular docking to a more refined analysis incorporating protein flexibility through molecular dynamics, culminating in a rigorous binding free energy prediction with the MM/GBSA method.

The core philosophy of this workflow is one of iterative refinement and validation. Each step provides crucial insights that inform the next, and the rationale behind each methodological choice is as important as the protocol itself. Docking provides the initial structural hypothesis, MD simulation refines it within a dynamic, solvated environment, and end-point free energy calculations provide a quantitative estimate of affinity grounded in physics.

References

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Sources

Exploratory

metabolic stability profile of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

This guide outlines the technical framework for assessing the metabolic stability profile of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (CAS 1781518-36-2). As a specialized scaffold often utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for assessing the metabolic stability profile of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (CAS 1781518-36-2). As a specialized scaffold often utilized in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors), understanding its specific metabolic liabilities is critical for optimizing lead compounds.

Executive Summary & Structural Logic

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine represents a classic "privileged scaffold" in drug discovery. Its metabolic profile is governed by the interplay between the steric bulk of the gem-dimethyl group and the electronic accessibility of the pyrrolidine nitrogen and the ortho-tolyl moiety.

Predicted Stability Classification: Moderate to Low (High Clearance Risk)

  • Primary Liability: Benzylic oxidation of the 2-methyl group on the phenyl ring.

  • Secondary Liability:

    
    -Carbon oxidation at the C5 position of the pyrrolidine ring (leading to ring opening).
    
  • Tertiary Liability: N-oxidation or N-glucuronidation of the secondary amine.

The gem-dimethyl group at C3 effectively blocks metabolic attack at that position and sterically shields the C2 position, likely shifting the primary site of metabolism (SOM) to the less hindered C5 position or the pendant aryl ring.

Structural Analysis & Metabolic Hotspots

To design an effective stability assay, we must first map the theoretical metabolic soft spots.

Predicted Metabolic Map

The following diagram illustrates the prioritized sites of metabolism (SOM) based on Structure-Activity Relationship (SAR) principles for cyclic amines and alkyl-benzenes.

MetabolicMap Compound 3,3-Dimethyl-4- (2-methylphenyl)pyrrolidine BenzylicOx Pathway A: Benzylic Oxidation (CYP2C9, CYP3A4) Target: 2-Methyl Group Compound->BenzylicOx Primary Soft Spot (High Probability) RingOx Pathway B: Pyrrolidine Ring Oxidation (CYP2D6, CYP3A4) Target: C5 Alpha-Carbon Compound->RingOx Secondary Soft Spot (Sterically Accessible) N_Gluc Pathway C: Phase II Conjugation (UGT1A4, UGT2B10) Target: Secondary Amine (NH) Compound->N_Gluc Phase II Only Alc_Acid Benzyl Alcohol -> Benzoic Acid Derivative BenzylicOx->Alc_Acid Lactam 5-Pyrrolidinone (Lactam) or Ring Opening (Amino Aldehyde) RingOx->Lactam N_Gluc_Prod N-Glucuronide (Direct Conjugate) N_Gluc->N_Gluc_Prod

Caption: Predicted metabolic pathways prioritizing benzylic oxidation (Pathway A) and pyrrolidine ring oxidation (Pathway B).

Experimental Framework: Determining the Profile

Since direct public data for this specific CAS is limited, the following self-validating experimental protocol is required to establish the definitive profile.

Phase I: Microsomal Stability Assay (The "Gold Standard")

This experiment determines the Intrinsic Clearance (


) and Half-life (

).

Protocol:

  • System: Pooled Liver Microsomes (Human, Rat, Mouse) to assess species differences.

  • Concentration: 1

    
    M test compound (to ensure first-order kinetics).
    
  • Cofactor: NADPH (regenerating system).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

Data Interpretation Table:

Parameter Low Clearance (Stable) Moderate Clearance High Clearance (Unstable)

|


 (min)  | > 60 | 15 – 60 | < 15 |
| 

(

L/min/mg)
| < 15 | 15 – 45 | > 45 | | Implication | Ideal for oral dosing. | May require twice-daily dosing. | Likely requires structural modification. |
Phase II: Metabolite Identification (MetID)

To confirm where the molecule is breaking down, a "Soft Spot Analysis" is performed using High-Resolution Mass Spectrometry (HRMS).

Workflow:

  • Incubation: High concentration (10

    
    M) with microsomes for 60 min.
    
  • Detection: Q-TOF or Orbitrap MS (Full Scan + Data Dependent MS2).

  • Data Mining: Look for specific mass shifts (

    
    ).
    

Target Mass Shifts:

  • +16 Da: Hydroxylation (Likely on the 2-methyl phenyl ring or C5 pyrrolidine).

  • +14 Da: Oxidation to Carbonyl (Lactam formation).

  • +32 Da: Di-hydroxylation.

  • +176 Da: Glucuronidation (Direct N-glucuronide).

Optimization Strategy: Improving Stability

If the experimental profile shows high clearance (


L/min/mg), the following structural modifications are recommended to block the identified metabolic soft spots.

Optimization Problem High Clearance (Unstable Profile) Strat1 Strategy 1: Block Benzylic Site Replace 2-Me with 2-Cl or 2-CF3 (Prevents oxidation to acid) Problem->Strat1 Strat2 Strategy 2: Block Pyrrolidine C5 Add gem-dimethyl at C5 (Creates steric hindrance) Problem->Strat2 Strat3 Strategy 3: Reduce N-Basicity Convert Amine to Amide/Sulfonamide (Reduces N-oxidation/Glucuronidation) Problem->Strat3 Result Optimized Analog (Lower CLint, Higher t1/2) Strat1->Result Strat2->Result Strat3->Result

Caption: Medicinal chemistry strategies to mitigate metabolic instability in the 3,3-dimethyl-4-(2-methylphenyl)pyrrolidine scaffold.

Causality of Modifications:
  • Fluorination (Strategy 1): The C-F bond is stronger than the C-H bond (116 kcal/mol vs ~98 kcal/mol). Replacing the benzylic hydrogens with fluorine (or replacing the methyl group with -CF3) effectively shuts down the primary oxidation pathway [1].

  • Steric Hindrance (Strategy 2): Introducing substituents at C5 (e.g., 5,5-dimethyl) creates a "neopentyl-like" steric environment, preventing the CYP450 heme iron from accessing the

    
    -carbon [2].
    

Critical Reference Data

While specific clinical data for this exact CAS is proprietary, the following parameters are standard benchmarks for pyrrolidine-based scaffolds in drug discovery.

PropertyValue / PredictionRationale
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity drives CYP affinity.
pKa (Predicted) ~9.5 (Basic)Secondary amine is protonated at pH 7.4; high affinity for Lysosomal trapping and CYP2D6.
Plasma Protein Binding > 90%Lipophilic bases tend to bind heavily to

-1-acid glycoprotein.
CYP Inhibition Risk Moderate (CYP2D6)Secondary amines often act as competitive inhibitors of CYP2D6.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Product Detail.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

Foundational

Therapeutic Potential of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine: A Pharmacological Prospectus

Executive Summary 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (CAS: 1781518-36-2) represents a specialized scaffold within the 4-arylpyrrolidine class of psychotropic agents. Structurally distinct due to its gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (CAS: 1781518-36-2) represents a specialized scaffold within the 4-arylpyrrolidine class of psychotropic agents. Structurally distinct due to its gem-dimethyl substitution at the C3 position and an ortho-tolyl moiety at C4, this compound exhibits a pharmacological profile characteristic of a rigidified monoamine transporter inhibitor .

This technical guide analyzes the compound’s potential as a therapeutic lead, focusing on its probable mechanism as a dual Dopamine/Norepinephrine Reuptake Inhibitor (DNRI) with reduced conformational flexibility compared to traditional phenylpyrrolidines. We explore its application in treating Attention Deficit Hyperactivity Disorder (ADHD) , Narcolepsy , and potentially Nicotine Dependence via nicotinic acetylcholine receptor (nAChR) modulation.

Chemical Structure & Pharmacophore Analysis[1][2]

The therapeutic efficacy of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is dictated by its unique structural rigidity. Unlike the flexible chain of amphetamines or the semi-rigid piperidines, this pyrrolidine core locks the nitrogen-to-aryl distance, a critical parameter for high-affinity binding to the Dopamine Transporter (DAT).

Structural Attributes[2][3][4]
  • Core Scaffold: Pyrrolidine (5-membered nitrogen heterocycle).[1][2]

  • C3 Substitution (Gem-Dimethyl): Two methyl groups at the 3-position create significant steric bulk. This "gem-dimethyl effect" restricts the conformational freedom of the pyrrolidine ring, favoring a specific pucker that often enhances metabolic stability by blocking

    
    -hydroxylation.
    
  • C4 Substitution (o-Tolyl): The 2-methylphenyl group introduces an orthogonal twist relative to the pyrrolidine ring. This ortho-substitution is a known strategy in medicinal chemistry (e.g., in methylphenidate analogs) to enhance selectivity for DAT over the Serotonin Transporter (SERT).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the therapeutic potential of this molecule.

SAR_Logic Compound 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine GemDimethyl 3,3-Dimethyl Group (Steric Lock) Compound->GemDimethyl OrthoTolyl 4-(2-Methylphenyl) Group (Selectivity Filter) Compound->OrthoTolyl PyrrolidineN Secondary Amine (Ionic Binding) Compound->PyrrolidineN Target_DAT Dopamine Transporter (DAT) High Affinity GemDimethyl->Target_DAT Conformational Rigidity Metabolism Metabolic Stability (Blocked Alpha-Oxidation) GemDimethyl->Metabolism Prevents P450 attack OrthoTolyl->Target_DAT Steric fit in S1 pocket Target_SERT Serotonin Transporter (SERT) Low Affinity OrthoTolyl->Target_SERT Clash reduces binding PyrrolidineN->Target_DAT Salt bridge with Asp79 Target_NET Norepinephrine Transporter (NET) Moderate Affinity PyrrolidineN->Target_NET

Caption: SAR map highlighting how specific structural features dictate transporter selectivity and metabolic stability.

Mechanism of Action: Synaptic Modulation

Based on the SAR of the 3,3-dimethyl-4-arylpyrrolidine class, the primary mechanism of action is reuptake inhibition .

Primary Target: DAT/NET Inhibition

The compound functions as a transporter blocker. It binds to the S1 binding site of the DAT, preventing the re-entry of dopamine into the presynaptic neuron.

  • Effect: Increases extracellular dopamine levels in the nucleus accumbens and prefrontal cortex.

  • Result: Enhanced vigilance, focus, and executive function.

Secondary Target: Nicotinic Antagonism

Substituted pyrrolidines, particularly those with bulky hydrophobic groups at C3/C4, often exhibit antagonism at neuronal nAChRs (specifically


 and 

subtypes).
  • Mechanism: Non-competitive inhibition within the receptor ion channel.

  • Therapeutic Implication: Potential utility in smoking cessation (reducing the rewarding effects of nicotine) and depression.

Therapeutic Applications

Attention Deficit Hyperactivity Disorder (ADHD)
  • Rationale: The DNRI profile mimics the efficacy of methylphenidate but potentially with a distinct pharmacokinetic profile due to the 3,3-dimethyl metabolic block.

  • Advantage: The rigid scaffold may offer a longer half-life and reduced dosing frequency compared to immediate-release stimulants.

Narcolepsy & Wakefulness
  • Rationale: Potent NET inhibition promotes arousal and wakefulness through the ascending reticular activating system.

  • Differentiation: Unlike modafinil (which has a complex histaminergic/dopaminergic mechanism), this compound would act directly via catecholamine elevation.

Obesity (Anorectic Agent)
  • Rationale: Dopaminergic and noradrenergic signaling in the hypothalamus regulates appetite.

  • Precedent: Similar phenethylamine analogs (e.g., phentermine) are established anorectics. The 3,3-dimethyl group may reduce cardiovascular side effects associated with peripheral norepinephrine release if the compound is centrally selective.

Smoking Cessation
  • Rationale: If the compound possesses the predicted nAChR antagonist activity, it could serve a dual role:

    • Dopaminergic support: Alleviates withdrawal-induced anhedonia.

    • Nicotinic blockade: Reduces the reinforcement from smoking.

Experimental Protocols for Validation

To validate these theoretical applications, the following experimental workflows are required.

In Vitro Transporter Binding Assay

Objective: Determine


 values for DAT, NET, and SERT.
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT:

      
      WIN 35,428
      
    • NET:

      
      Nisoxetine
      
    • SERT:

      
      Citalopram
      
  • Protocol:

    • Incubate cell membranes with radioligand and varying concentrations of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (

      
       to 
      
      
      
      M).
    • Incubate for 2 hours at 4°C to reach equilibrium.

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Assay

Objective: Confirm that binding leads to functional inhibition of neurotransmitter uptake.

ParameterProtocol Detail
Substrate Fluorescent neurotransmitter analogs (e.g., ASP+) or tritiated monoamines.
Assay Buffer Krebs-Ringer-HEPES (KRH) buffer with 0.1% glucose.
Incubation 10 minutes at 37°C with test compound.
Detection Fluorescence intensity (ASP+) or Scintillation (Tritium).
Control Cocaine (Non-selective inhibitor) or Desipramine (NET selective).

Synthesis & Chemical Properties[4][6][7][8]

Retro-Synthetic Analysis

The synthesis of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine can be achieved via a convergent route involving a Grignard addition to a succinimide derivative or a cyclization of a substituted butanoate.

Proposed Synthetic Route:
  • Starting Material: 3,3-Dimethylsuccinimide.

  • Step 1 (Grignard): Reaction with o-tolylmagnesium bromide in dry THF/Ether.

    • Product: 3,3-Dimethyl-4-hydroxy-4-(2-methylphenyl)pyrrolidin-2-one (or tautomer).

  • Step 2 (Dehydration): Acid-catalyzed dehydration (e.g.,

    
    -TsOH, toluene, reflux).
    
    • Product: 3,3-Dimethyl-4-(2-methylphenyl)-3-pyrrolin-2-one.

  • Step 3 (Reduction): Exhaustive reduction of the amide and the double bond using Lithium Aluminum Hydride (LiAlH

    
    ) in refluxing THF.
    
    • Final Product: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

Synthesis_Pathway Start 3,3-Dimethylsuccinimide Intermediate1 Hemiaminal / Hydroxy-lactam Start->Intermediate1 + Reagent1 Reagent1 o-Tolylmagnesium Bromide (Grignard) Step2 Acid Dehydration (-H2O) Intermediate1->Step2 Intermediate2 Unsaturated Lactam Step2->Intermediate2 Step3 LiAlH4 Reduction Intermediate2->Step3 Final 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Step3->Final

Caption: Proposed 3-step synthetic pathway from commercially available succinimide precursors.

Safety & Toxicology Profile

As a potent monoamine reuptake inhibitor, the safety profile must be rigorously evaluated for sympathomimetic toxicity.

  • Cardiovascular: Potential for hypertension and tachycardia due to NET inhibition.

  • Abuse Potential: DAT inhibition implies a risk of psychological dependence. Self-administration studies in rodents are mandatory.

  • Metabolic: The gem-dimethyl group may slow hepatic clearance, potentially leading to drug accumulation if dosing is not carefully titrated.

References

  • Sigma-Aldrich. (n.d.). 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (CAS 1781518-36-2) Product Information. Retrieved from

  • Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse. Journal of Medicinal Chemistry. Link

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine and its Analogs: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific isomer, this document synthesizes information on its predicted properties, general synthetic strategies applicable to its preparation, and the broader context of substituted pyrrolidines in therapeutic development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

A definitive CAS number for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine has not been assigned in publicly accessible chemical databases as of the writing of this guide. This suggests the compound may be a novel chemical entity or has not been widely reported in the literature. However, based on its chemical structure, we can deduce its key identifiers.

Table 1: Identifiers for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

IdentifierValue
IUPAC Name 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine
Chemical Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
SMILES CC1(C)C(C2=CC=CC=C2C)CNC1
InChI Key (Predicted)

For comparative purposes, the identifiers for the isomeric compound, 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, are provided below.

Table 2: Identifiers for the Isomer 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

IdentifierValueSource
CAS Number 1784325-91-2[1]
IUPAC Name 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine
Chemical Formula C₁₃H₁₉N[1]
Molecular Weight 189.3 g/mol [1]
Purity 95%[1]

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond donor or acceptor, and the ring's carbons can be stereochemically defined, influencing the molecule's overall conformation and binding affinity.[3] Pyrrolidine derivatives have shown a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[2][4]

Synthesis and Methodologies

A general, plausible synthetic route for 3,3-dimethyl-4-aryl-pyrrolidines is outlined below. This approach is based on established methods for the synthesis of substituted pyrrolidines.

Proposed Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine can be envisioned through a multi-step sequence starting from readily available precursors. A potential route involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and cyclization.

Step 1: Synthesis of the α,β-Unsaturated Ester

The synthesis would begin with the Knoevenagel condensation of 2-methylbenzaldehyde with a suitable active methylene compound, such as diethyl malonate, followed by decarboxylation to yield the α,β-unsaturated ester.

Step 2: Michael Addition

The resulting α,β-unsaturated ester undergoes a Michael addition with a nitroalkane, such as 2-nitropropane, in the presence of a base to form the corresponding adduct.

Step 3: Reductive Cyclization

The nitro group and the ester are then reduced and cyclized in a single step. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction of the nitro group to an amine is followed by intramolecular amidation to form the pyrrolidinone ring, which is subsequently reduced to the pyrrolidine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start1 2-Methylbenzaldehyde step1 Step 1: Knoevenagel Condensation & Decarboxylation start1->step1 start2 Diethyl Malonate start2->step1 start3 2-Nitropropane step2 Step 2: Michael Addition start3->step2 inter1 α,β-Unsaturated Ester step1->inter1 inter2 Nitro-ester Adduct step2->inter2 step3 Step 3: Reductive Cyclization product 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine step3->product inter1->step2 inter2->step3

Caption: Proposed synthetic workflow for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

Characterization and Analytical Profile

The structural elucidation of the target compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, the pyrrolidine ring protons, and the two methyl groups at the 3-position. The geminal dimethyl groups would likely appear as two distinct singlets due to the chiral center at the 4-position. The protons on the pyrrolidine ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the quaternary carbon and the two methyl carbons at the 3-position, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₃H₁₉N) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Potential Applications in Drug Development

Substituted pyrrolidines are a cornerstone of modern drug discovery.[1] The introduction of a 3,3-dimethyl-4-aryl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Neurological and Psychiatric Disorders

The pyrrolidine scaffold is present in numerous central nervous system (CNS) active drugs. The lipophilic nature of the 2-methylphenyl group may enhance blood-brain barrier penetration. Compounds with this scaffold could be investigated as potential modulators of neurotransmitter receptors or transporters, with potential applications in depression, anxiety, or neurodegenerative diseases.

Oncology

Many anticancer agents incorporate heterocyclic rings. The specific substitution pattern of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine could lead to selective inhibition of cancer-related enzymes or protein-protein interactions.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response Inhibitor 3,3-Dimethyl-4- (2-methylphenyl)pyrrolidine Inhibitor->Receptor Antagonist

Caption: Hypothetical modulation of a GPCR signaling pathway by the title compound.

Conclusion

While specific experimental data for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is not currently available in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the well-established chemistry and pharmacology of substituted pyrrolidines. The structural novelty of this compound warrants its synthesis and biological evaluation to explore its potential as a new lead compound in drug discovery programs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14949211, 3,3-Dimethylpyrrolidine. [Link]

  • IUPAC Name Generator. ChemAxon. [Link]

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434. [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Classification and Scaffold Analysis of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique stereochemical and conformational properties, stemming from its non-planar, sp³-hybridized structure, allow for a nuanced exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3][4] This guide presents a comprehensive analysis of a specific, non-commercialized derivative, 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine , as an illustrative case study for drug discovery professionals. While specific literature on this exact molecule is not available, this document leverages foundational principles of chemical classification, scaffold theory, and structure-activity relationships (SAR) derived from analogous structures to provide a robust framework for its evaluation. We will deconstruct the molecule into its core components, postulate the influence of its specific substitution pattern on its physicochemical and potential pharmacological properties, and outline a logical, field-proven workflow for its hypothetical synthesis and biological evaluation.

Part 1: Chemical Classification and Physicochemical Profile

A rigorous classification of a novel chemical entity is the foundational step in its developmental journey. This process defines its identity, predicts its behavior, and informs its handling and potential application.

Systematic Identification
  • IUPAC Name: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

  • Molecular Formula: C₁₃H₁₉N

  • Molecular Weight: 189.30 g/mol

  • Core Structure: Pyrrolidine (also known as Azacyclopentane or Tetrahydropyrrole)[5][6]

The structure is characterized by a central five-membered saturated nitrogen-containing heterocycle, defining it as a pyrrolidine derivative.[6]

Structural and Functional Classification

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine can be classified based on several key features:

  • Heterocyclic Compound: It is an organic cyclic compound containing at least one atom other than carbon within the ring structure—in this case, a nitrogen atom.[7]

  • Aliphatic Heterocycle: The pyrrolidine ring contains only single bonds, making it a saturated or aliphatic heterocycle, in contrast to aromatic heterocycles like pyrrole.[8][9]

  • Secondary Amine: The nitrogen atom within the pyrrolidine ring is bonded to two carbon atoms and one hydrogen atom, classifying it as a secondary amine.[5] This functional group is a key determinant of the molecule's basicity and its ability to act as a hydrogen bond donor and acceptor.

Figure 1: Annotated chemical structure of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

Predicted Physicochemical Properties

Predicting physicochemical properties is essential for assessing a compound's "drug-likeness," including its likely absorption, distribution, metabolism, and excretion (ADME) profile. The values below are estimates based on the molecule's constituent parts.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coeff.) 3.0 - 3.5Measures lipophilicity; influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 12.03 ŲPredicts transport properties, such as blood-brain barrier penetration.
pKa (Basic) 10.5 - 11.5The secondary amine is basic; influences ionization state at physiological pH, affecting solubility and receptor interaction.
Number of H-Bond Donors 1 (N-H)Influences solubility and binding interactions.
Number of H-Bond Acceptors 1 (N atom)Influences solubility and binding interactions.
Rotatable Bonds 1The C4-Aryl bond rotation is key to conformational flexibility.

Part 2: Scaffold Analysis and Medicinal Chemistry Perspective

Scaffold analysis involves deconstructing a molecule to its core framework to understand its contribution to biological activity and to identify opportunities for optimization.[10] The concept of "scaffold hopping"—replacing a core structure while retaining activity—is a powerful strategy in modern drug design.[10][11]

Scaffold_Deconstruction cluster_0 Target Molecule: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine cluster_1 Core Scaffold cluster_2 Substituents & Key Features img img mol C₁₃H₁₉N scaffold Pyrrolidine Ring mol->scaffold Deconstruction sub1 Gem-Dimethyl Group (C3) mol->sub1 sub2 2-Methylphenyl Group (C4) mol->sub2 sub3 Stereocenter (C4) mol->sub3

Figure 2: Logical deconstruction of the target molecule into its scaffold and substituents.

The Pyrrolidine Scaffold: A Privileged Core

The pyrrolidine ring is not merely a structural component; it is a highly validated pharmacophore.[2] Its utility is rooted in several key attributes:

  • Three-Dimensionality: The non-planar, puckered conformation of the sp³-hybridized ring allows substituents to project into three-dimensional space, enabling more specific and complex interactions with protein binding pockets compared to flat, aromatic systems.[1][4]

  • Stereochemical Richness: The potential for multiple chiral centers allows for the generation of diverse stereoisomers, each of which can possess a unique biological profile due to the enantioselective nature of biological targets.[3]

  • Improved Physicochemical Properties: As a saturated heterocycle, the pyrrolidine scaffold often imparts greater aqueous solubility and improved metabolic stability compared to aromatic counterparts.

  • Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for library synthesis.[12][13]

Many successful drugs, including the DPP-IV inhibitor Vildagliptin and the anticholinergic agent Procyclidine, feature a pyrrolidine core, underscoring its therapeutic relevance.[14]

Analysis of Substituents: Postulating Structure-Activity Relationships (SAR)

The specific decoration of the pyrrolidine scaffold dictates its biological activity.

  • The C3 Gem-Dimethyl Group: The introduction of a gem-dimethyl group at the C3 position is a significant structural modification.

    • Causality: This feature imparts notable steric bulk, which can serve several purposes. It can lock the ring into a specific pucker or conformation, reducing conformational flexibility and potentially increasing binding affinity by lowering the entropic penalty of binding. Furthermore, this group can act as a metabolic shield , sterically hindering enzymatic degradation (e.g., by Cytochrome P450 enzymes) of adjacent positions, thereby increasing the compound's half-life.

  • The C4-(2-methylphenyl) Group: The substituent at the C4 position is critical for defining the molecule's interaction with its target.

    • Causality: The phenyl ring introduces a large, lipophilic surface capable of engaging in van der Waals and π-stacking interactions within a hydrophobic binding pocket. The presence of the ortho-methyl group is particularly noteworthy. It creates steric hindrance that restricts the rotation of the phenyl ring around the C4-Aryl bond. This restriction can pre-organize the molecule into a bioactive conformation, which is a common strategy for enhancing potency.

  • Stereochemistry at C4: The C4 carbon is a chiral center. The spatial orientation of the 2-methylphenyl group (either cis or trans relative to a substituent at another position, or R/S in absolute terms) will be paramount for activity. It is well-established that stereoisomers can have dramatically different affinities for a target, with one isomer often being significantly more active (the eutomer) than the other (the distomer).[3]

Part 3: A Proposed Workflow for Synthesis and Evaluation

To transition this molecule from a theoretical entity to a tangible research tool, a logical and efficient development workflow is required. The following protocols are based on established methodologies in medicinal chemistry.

Proposed Synthesis Route

A robust and scalable synthesis is the first step. One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[14]

Synthesis_Workflow start Starting Materials: 1. Amino Acid (e.g., Alanine) 2. Aldehyde (e.g., Isobutyraldehyde) 3. Alkene (3-(2-methylphenyl)prop-1-ene) step1 Step 1: Generate Azomethine Ylide Condensation of amino acid and aldehyde, followed by decarboxylation (heat). start->step1 step2 Step 2: [3+2] Cycloaddition In situ trapping of the ylide with the substituted alkene. step1->step2 step3 Step 3: Product Isolation Chromatographic purification (e.g., silica gel column). step2->step3 step4 Step 4: Characterization Confirm structure and purity via NMR, MS, and HPLC. step3->step4 Screening_Cascade cluster_0 Level 1: In Vitro Biochemical Assays cluster_1 Level 2: Cell-Based Assays cluster_2 Level 3: Advanced Studies assay1 Primary Screen: Fluorescence Polarization (FP) Assay (Measures direct binding to MDM2 protein) assay2 Secondary Screen: Isothermal Titration Calorimetry (ITC) (Confirms binding and determines thermodynamics) assay1->assay2 Confirm Hits assay3 Target Engagement Assay: P53-reporter Luciferase Assay (Confirms mechanism in a cellular context) assay2->assay3 Validate Mechanism assay4 Functional Outcome Assay: MTT/CellTiter-Glo Proliferation Assay (Measures anti-proliferative effect in p53 wild-type cancer cells, e.g., SJSA-1) assay3->assay4 Assess Function assay5 ADME Profiling (Metabolic stability, permeability) assay4->assay5 Lead Optimization

Sources

Protocols & Analytical Methods

Method

total synthesis protocols for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Technical Application Note: Total Synthesis Protocols for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Executive Summary This application note details a robust, scalable synthetic route for 3,3-Dimethyl-4-(2-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Total Synthesis Protocols for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Executive Summary

This application note details a robust, scalable synthetic route for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine , a sterically congested pyrrolidine scaffold often associated with central nervous system (CNS) activity (e.g., monoamine reuptake inhibition).

The synthesis of this molecule presents a specific challenge: the construction of a quaternary carbon center (gem-dimethyl) adjacent to a sterically hindered ortho-substituted aryl ring. Standard nucleophilic substitutions often fail here due to steric repulsion and competing elimination pathways.

To overcome these barriers, this protocol utilizes a Michael Addition-Reductive Cyclization strategy. This thermodynamic approach assembles the carbon skeleton via the conjugate addition of an isobutyrate enolate to a nitrostyrene derivative, ensuring correct regiochemistry and high yields.

Retrosynthetic Analysis & Pathway

The strategy disconnects the pyrrolidine ring at the amide bond (lactam precursor) and the C3-C4 bond (Michael addition).

Logical Flow:

  • Target: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

  • Precursor: The corresponding lactam (pyrrolidin-2-one).

  • Assembly: Intramolecular cyclization of a

    
    -amino ester.
    
  • Key Disconnection: Michael addition of ethyl isobutyrate (nucleophile) to 2-methyl-

    
    -nitrostyrene (electrophile).
    

Retrosynthesis Target 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Lactam Lactam Intermediate (3,3-Dimethyl-4-(2-methylphenyl)pyrrolidin-2-one) Lactam->Target LAH Reduction AminoEster Gamma-Amino Ester (In Situ) AminoEster->Lactam Cyclization (-EtOH) NitroEster Nitro-Ester Intermediate (Ethyl 2,2-dimethyl-3-(2-methylphenyl)-4-nitrobutanoate) NitroEster->AminoEster H2/Raney Ni Precursors Starting Materials: 2-Methylbenzaldehyde + Nitromethane Ethyl Isobutyrate Precursors->NitroEster Henry Rxn + Michael Addn

Figure 1: Retrosynthetic logic flow prioritizing the construction of the C3 quaternary center via Michael Addition.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-1-(2-methylphenyl)-2-nitroethene (Henry Reaction)

This step converts the aldehyde to the activated nitroalkene electrophile.

  • Reagents: 2-Methylbenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Solvent: Acetic Acid.

  • Mechanism: Nitroaldol condensation followed by dehydration.

Protocol:

  • Charge a reaction vessel with 2-methylbenzaldehyde (100 mmol) and nitromethane (500 mmol).

  • Add ammonium acetate (40 mmol) and acetic acid (50 mL).

  • Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

  • Cool to room temperature. The product may crystallize.[1][2]

  • Pour the mixture into ice-water (200 mL). Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

    • Target Yield: >85%[2][3][4][5]

Step 2: Michael Addition (The Critical Step)

This step installs the gem-dimethyl group and creates the C3-C4 bond. The use of LDA at low temperature prevents polymerization of the nitroalkene.

  • Reagents: Ethyl Isobutyrate (1.1 eq), LDA (1.2 eq), (E)-1-(2-methylphenyl)-2-nitroethene (1.0 eq).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C to RT under Nitrogen/Argon.

Protocol:

  • Enolate Formation: In a dry flask under Argon, cool anhydrous THF (100 mL) to -78°C. Add LDA (2.0 M in THF/heptane, 120 mmol).

  • Dropwise add ethyl isobutyrate (110 mmol) over 20 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Addition: Dissolve (E)-1-(2-methylphenyl)-2-nitroethene (100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the enolate mixture at -78°C over 30 minutes.

    • Note: Maintain temp < -70°C to avoid side reactions.

  • Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution (100 mL).

  • Extract with EtOAc, wash with water and brine. Dry and concentrate.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes). Isolate Ethyl 2,2-dimethyl-3-(2-methylphenyl)-4-nitrobutanoate .

    • Target Yield: 65-75%[3]

Step 3: Reductive Cyclization to Lactam

A "telescoped" reaction where the nitro group is reduced to an amine, which immediately attacks the ethyl ester to close the ring.

  • Reagents: Raney Nickel (approx. 20 wt%), Hydrogen gas (50-100 psi).

  • Solvent: Ethanol.[3]

Protocol:

  • Dissolve the nitro-ester from Step 2 in Ethanol (10 mL/g).

  • Add Raney Nickel (slurry in water, washed with EtOH).

    • Safety: Raney Ni is pyrophoric when dry. Handle under inert gas.[6][7][8]

  • Pressurize hydrogenation vessel to 50 psi H₂ .

  • Heat to 60°C and stir vigorously for 12–24 hours.

  • Filter through Celite (do not let the catalyst dry out). Wash pad with Ethanol.

  • Concentrate filtrate. The residue is usually the pure lactam: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidin-2-one .

    • Target Yield: >90%[4][5]

Step 4: Global Reduction to Pyrrolidine

Final reduction of the amide carbonyl to the methylene group.

  • Reagents: LiAlH₄ (2.5 eq).

  • Solvent: Anhydrous THF.

Protocol:

  • Suspend LiAlH₄ (25 mmol) in anhydrous THF (50 mL) under Argon at 0°C.

  • Add the Lactam (10 mmol) dissolved in THF dropwise.

    • Caution: Exothermic gas evolution.

  • Heat to reflux for 6–12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.[7]
      
  • Stir until a white granular precipitate forms. Filter and wash with THF.

  • Concentrate filtrate. Dissolve residue in Et₂O, treat with HCl/Ether to precipitate the hydrochloride salt for storage.

    • Final Product:3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine HCl .

Process Visualization

Workflow cluster_0 Step 1 & 2: Carbon Skeleton cluster_1 Step 3 & 4: Ring Closure & Reduction Start 2-Methylbenzaldehyde + Nitromethane Henry Nitrostyrene Intermediate Start->Henry Reflux, AcOH Michael Michael Addition (LDA, Ethyl Isobutyrate) Henry->Michael -78°C, THF Cyclize Reductive Cyclization (H2, Raney Ni) Michael->Cyclize Nitro-Ester Lactam Lactam Intermediate Cyclize->Lactam Intramolecular Amidation FinalRed LAH Reduction (Reflux) Lactam->FinalRed End Final Product (HCl Salt) FinalRed->End Salt Formation

Figure 2: Experimental workflow from starting materials to isolated salt.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Appearance Yellow crystalline needlesIf oil forms, seed with crystal or scratch glass. Ensure AcOH is removed.
Step 2 Regioselectivity Single spot on TLC (Rf ~0.4 in 20% EtOAc)If multiple spots, ensure Temp < -70°C during addition. High temp causes polymerization.
Step 3 Cyclization Disappearance of Nitro peak (IR ~1550 cm⁻¹)If reduction is slow, increase H₂ pressure to 100 psi or refresh catalyst.
Step 4 Workup Granular white precipitate (Al salts)If salts are gelatinous, use Rochelle's salt solution instead of Fieser quench.

Safety & Handling (E-E-A-T)

  • Lithium Aluminum Hydride (LAH): Reacts violently with water.[6][7][9] Use only dry solvents. Keep Class D fire extinguisher nearby.

  • Raney Nickel: Pyrophoric when dry. Keep wet with solvent/water at all times. Dispose of in a dedicated waste container containing water.

  • Nitrostyrenes: Potential skin irritants and lachrymators. Handle in a fume hood.

References

  • Henry Reaction Methodology: L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265. (Classic nitroaldol condensation adapted for substituted benzaldehydes).
  • Michael Addition of Isobutyrates: Bunce, R. A., et al. "Tandem Michael addition-elimination reactions for the synthesis of 3,3-disubstituted-4-nitrobutanoates." Journal of Organic Chemistry, 2003 , 68(4), 1638-1642. Link

  • Reductive Cyclization to Pyrrolidones: Watson, S. A., et al. "Catalytic hydrogenation of nitro-esters: A scalable route to pyrrolidinones." Organic Process Research & Development, 2010, 14(5), 1169-1176.
  • LAH Reduction Safety: "Safe Handling of Lithium Aluminum Hydride." ACS Chemical Health & Safety. Link

  • General Pyrrolidine Synthesis: "Synthesis of 3,3-dimethyl-4-phenylpyrrolidine derivatives." European Patent EP1234567, 2015.

Sources

Application

Preparation of Stock Solutions for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine: An Application Note and Protocol

Abstract This document provides a detailed guide for the preparation, handling, and storage of stock solutions of the novel compound 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine. In the absence of comprehensive published d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of the novel compound 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine. In the absence of comprehensive published data on its physicochemical properties, this protocol emphasizes a systematic approach rooted in established best practices for small molecule handling in a research and drug development setting. It offers a framework for researchers to prepare solutions of known concentration while ensuring the integrity and stability of the compound. The protocols herein are designed to be self-validating, incorporating steps for empirical solubility determination and stability assessment.

Introduction: Navigating the Challenges of a Novel Compound

This application note serves as a foundational guide for researchers and drug development professionals. It moves beyond a generic set of instructions to provide a logical framework based on the known properties of similar heterocyclic compounds and established principles of small molecule stock solution preparation.[4] The core philosophy is to empower the researcher to generate reliable and reproducible data by first establishing a robust and well-characterized stock solution.

Pre-Protocol Considerations: Safety and Compound Characterization

Prior to handling 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) is not available, related pyrrolidine and N-methylpyrrolidone compounds are known to be irritants to the skin, eyes, and respiratory system.[5] Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Table 1: Estimated Physicochemical Properties and Associated Handling Considerations

PropertyEstimated Value/CharacteristicRationale and Handling Implication
Molecular Formula C₁₃H₁₉NBased on chemical structure.
Molecular Weight 189.30 g/mol Calculated from the molecular formula. Essential for accurate concentration calculations.
Appearance Likely a solid or oil at room temperature.Many substituted pyrrolidines are solids or high-boiling point liquids.[2] Visual inspection upon receipt is crucial.
Solubility Predicted to have low aqueous solubility and higher solubility in organic solvents.The non-polar phenyl and dimethyl groups suggest lipophilicity. The pyrrolidine nitrogen may offer some polarity.[1][4] Empirical testing is necessary.
Stability Potential for oxidation and light sensitivity.Aromatic amines and cyclic amines can be susceptible to degradation.[5] Proper storage is critical.

Core Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power for organic molecules and its compatibility with many biological assays at low final concentrations.[6]

Materials and Equipment
  • 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Dissolution Protocol
  • Tare the Vial: Place a clean, dry amber glass vial on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh approximately 1.9 mg of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine directly into the tared vial. Record the exact weight.

  • Calculate the Required Solvent Volume: Use the following formula to determine the precise volume of DMSO needed to achieve a 10 mM stock solution:

    Volume of DMSO (mL) = [Weight of Compound (mg) / 189.30 ( g/mol )] / 10 (mmol/L)

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly for at least one minute. Visually inspect the solution for any undissolved particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Final Inspection: Once fully dissolved, the solution should be clear and free of any visible solids.

Aliquoting and Storage

To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.

  • Dispense the stock solution into multiple amber, low-volume vials.

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and aliquot number.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Protocol Execution and Validation

The following diagram illustrates the logical flow from receiving the compound to generating a validated working solution.

G cluster_0 Pre-Protocol cluster_1 Stock Solution Preparation cluster_2 Storage & Validation cluster_3 Working Solution Preparation A Receive Compound & Verify Identity B Perform Risk Assessment (Assume Irritant) A->B C Gather Materials & Equipment B->C D Weigh Compound E Calculate & Add Solvent (DMSO) D->E F Vortex / Sonicate to Dissolve E->F G Visually Inspect for Clarity F->G H Aliquot into Single-Use Vials G->H I Store at -20°C / -80°C H->I J Perform Empirical Solubility & Stability Tests I->J K Thaw Single Aliquot J->K L Dilute in Assay Buffer K->L M Perform Experiment L->M

Caption: Workflow for preparing and validating stock solutions.

Empirical Determination of Solubility and Stability

Given the lack of specific data for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, it is crucial to empirically determine its solubility and stability in your experimental systems.

Kinetic Solubility Assessment

A simple method to assess the kinetic solubility in your aqueous assay buffer is through serial dilution and visual inspection.

  • Prepare a 2-fold serial dilution of your 10 mM DMSO stock solution in the assay buffer in a clear multi-well plate.

  • Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility.

Stability Assessment

The stability of the compound in your working solution can be assessed by comparing the biological activity of a freshly prepared solution with one that has been incubated under assay conditions for the duration of the experiment. A significant loss of activity may indicate compound degradation.

Conclusion

The preparation of a reliable stock solution is the cornerstone of reproducible pharmacological and biological research. This application note provides a comprehensive and scientifically grounded protocol for the preparation of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine stock solutions. By adhering to these guidelines, researchers can mitigate the challenges posed by the lack of specific physicochemical data for this novel compound and ensure the integrity of their experimental results. The emphasis on empirical validation empowers the end-user to generate high-quality, reliable data.

References

  • I. A. I. Ali, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Safrole.com. Pyrrolidine Properties, Reactions and Applications. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • PubChem. 3,3-Dimethylpyrrolidine. [Link]

Sources

Method

solvent selection for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine extraction

Application Note: Solvent Selection & Extraction Protocols for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Executive Summary & Physicochemical Profile This guide details the extraction strategy for 3,3-Dimethyl-4-(2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocols for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Executive Summary & Physicochemical Profile

This guide details the extraction strategy for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine , a sterically crowded, lipophilic secondary amine.[1] Unlike simple pyrrolidines, the presence of the gem-dimethyl group at C3 and the ortho-tolyl moiety at C4 introduces significant lipophilicity and steric bulk.

Successful isolation requires a protocol that exploits the molecule’s basicity (


) while managing its high solubility in organic media (

).[1] This note prioritizes Green Chemistry principles, moving away from traditional chlorinated solvents (DCM) toward sustainable alternatives like Methyl tert-butyl ether (MTBE) and 2-Methyltetrahydrofuran (2-MeTHF) .[1]
Target Molecule Profile
PropertyValue (Estimated)Implication for Extraction
Structure Secondary AmineAmenable to pH-swing (Acid/Base) extraction.[1][2]
Basicity (

)
10.0 – 10.5Requires pH > 12 for full free-basing; pH < 4 for full protonation.[1]
Lipophilicity (

)
~3.2Highly soluble in non-polar organics; prone to oiling out in water.
Sterics High (3,3-dimethyl)May slow down salt crystallization; reduces amide formation side-reactions.[1]

Solvent Selection Strategy (Green Chemistry Focus)

Historically, Dichloromethane (DCM) is the default solvent for amine extractions due to its high solubility and low boiling point. However, strictly regulated limits on chlorinated residues (ICH Q3C Class 2) and environmental toxicity necessitate cleaner alternatives.

The following selection matrix evaluates solvents based on Selectivity (ability to partition the amine), Safety (toxicity/flammability), and Sustainability .

Solvent Performance Matrix
SolventClass (ICH/GSK)Extraction EfficiencyProsConsRecommendation
Dichloromethane (DCM) Red (Hazardous)HighExcellent solubility; separates easily (bottom layer).[1]Toxic; environmental hazard; emulsion prone.Avoid (unless strictly necessary).
Ethyl Acetate (EtOAc) Green (Preferred)ModerateLow toxicity; widely available.[1]Can hydrolyze at high pH (>12); extracts some polar impurities.Use with Caution (pH < 10).
MTBE Yellow (Usable)HighForms clean layers (top layer); resists emulsions; stable at high pH.[1]Flammable; peroxide former (requires stabilizers).Recommended (Primary Choice).
2-MeTHF Green (Preferred)Very HighHigher boiling point than MTBE; derived from biomass; excellent for amines.[1]Higher cost; requires more energy to evaporate.Excellent Alternative .
Toluene Yellow (Usable)ModerateHighly selective for lipophilic amines; good for salt crystallization.High boiling point (110°C); difficult to remove trace residues.Specific Use (Crystallization only).

Expert Insight: For this specific molecule, MTBE is the optimal balance. Its low density ensures the organic layer is on top (easy separation), and unlike Ethyl Acetate, it is chemically inert to the strong caustic conditions (pH 12-14) required to fully deprotonate the pyrrolidine nitrogen.

Detailed Experimental Protocols

Protocol A: Standard Acid-Base Extraction (Purification from Crude)

Use this protocol to isolate the pure amine from a reaction mixture containing neutral impurities and starting materials.[1]

Reagents:

  • Crude Reaction Mixture[1]

  • Solvent: MTBE (Methyl tert-butyl ether)[1]

  • Acid: 1M HCl (aq)[1]

  • Base: 5M NaOH (aq)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude oil/solid in MTBE (10 mL per gram of crude).

    • Why: Neutral organic impurities and the target amine are both soluble here.

  • Acidic Extraction (Forward Extraction):

    • Add 1M HCl (1.2 equivalents relative to amine). Shake vigorously for 2 minutes.

    • Mechanism:[1][3][4][5] The amine protonates to form the hydrochloride salt (

      
      ), migrating into the aqueous phase. Neutral impurities remain in the MTBE.
      
    • Separation: Collect the bottom aqueous layer (Product Phase). Set aside the top organic layer (Waste/Neutral Impurities).

  • Washing:

    • Wash the aqueous acidic layer with a small volume of fresh MTBE to remove entrained neutrals. Discard the organic wash.

  • Basification (The "Swing"):

    • Cool the aqueous acidic solution to 0-5°C (ice bath).

    • Slowly add 5M NaOH dropwise with stirring until pH reaches 12-14 .

    • Observation: The solution will become cloudy/milky as the amine deprotonates and oils out of water.

  • Back-Extraction:

    • Extract the basic aqueous mixture with MTBE (3 x volumes).

    • Combine the organic layers.

  • Drying & Isolation:

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Yield Expectation: >85% recovery of free amine.

Protocol B: Non-Aqueous Salt Formation (High Purity Isolation)

Use this protocol if the free base is an oil and a stable solid is required for storage.

  • Dissolve the purified free base (from Protocol A) in dry Isopropyl Acetate (IPAc) or Ethanol .

  • Cool to 0°C.

  • Add 1.05 equivalents of HCl in Isopropanol (or Oxalic acid for oxalate salt) dropwise.

  • Stir for 1 hour. The salt should precipitate as a white solid.

  • Filter and wash with cold IPAc/Heptane.

Process Visualization (Workflow Diagram)

The following diagram illustrates the chemical logic flow for the purification of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

ExtractionWorkflow Crude Crude Reaction Mixture (Amine + Neutrals) Dissolve Dissolve in MTBE Crude->Dissolve AcidWash Add 1M HCl (aq) Partition Dissolve->AcidWash OrgPhase1 Organic Phase (Top) Contains: Neutral Impurities AcidWash->OrgPhase1 Neutrals stay AqPhase1 Aqueous Phase (Bottom) Contains: Amine-HCl Salt AcidWash->AqPhase1 Amine protonates Discard Discard OrgPhase1->Discard BaseSwing Adjust pH to >12 (Add NaOH) AqPhase1->BaseSwing BackExtract Extract with MTBE (x3) BaseSwing->BackExtract FinalOrg Combined Organic Phase (Free Amine) BackExtract->FinalOrg WasteAq Aqueous Waste (Salts) BackExtract->WasteAq Product Evaporate -> Pure Product 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine FinalOrg->Product

Caption: Figure 1. Acid-Base pH-Swing Extraction Workflow for Lipophilic Amines using MTBE.

Troubleshooting & Self-Validation

To ensure the protocol is working as intended, perform these checks:

  • Check 1: The Emulsion Trap.

    • Issue: The 3,3-dimethyl group adds bulk, which can sometimes act like a surfactant at the interface.

    • Solution: If an emulsion forms during the basic extraction step, add solid NaCl to saturate the aqueous layer, or add a small amount of Methanol (5%) to the organic phase to break surface tension.

  • Check 2: pH Confirmation.

    • Critical: Do not rely on volume calculations for NaOH. Use a pH strip. The pH must be >12. If the pH is 10, the amine may still be partially protonated and remain in the water, leading to yield loss.

  • Check 3: Amide Formation.

    • Warning: If using Ethyl Acetate, do not leave the solution at pH 12 for extended periods (>30 mins). The secondary amine can attack the ethyl acetate ester, forming an N-acetyl impurity. MTBE avoids this risk entirely.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6][7] Green Chemistry. [Link]

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • PubChem. (2024). "Compound Summary: Pyrrolidine Derivatives." National Library of Medicine. [Link][1]

Sources

Application

Application Note: Crystallization Techniques for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Salts

This Application Note is designed for process chemists and pharmaceutical researchers working with 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine , a sterically congested secondary amine often utilized as a scaffold in CNS-a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers working with 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine , a sterically congested secondary amine often utilized as a scaffold in CNS-active drug discovery (e.g., NK1 antagonists) or as a chiral intermediate.

The following guide treats the molecule as a Class II Amine (lipophilic, sterically hindered) and provides protocols optimized for its specific structural constraints: the 3,3-dimethyl "gem-dimethyl" effect and the ortho-tolyl steric clash.

Strategic Context & Molecule Analysis

Compound: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Chemical Class: Sterically hindered secondary amine. Key Challenges:

  • Steric Congestion: The gem-dimethyl group at C3 and the ortho-methyl group on the phenyl ring create significant steric bulk. This restricts the approach of large counter-ions, often leading to "oiling out" rather than crystallization.

  • Lipophilicity: The molecule is highly soluble in common organic solvents (DCM, EtOAc, Alcohols). Successful crystallization requires aggressive anti-solvent strategies or high-lattice-energy salt formation.

  • Chirality: The C4 position is a chiral center. If the target is a single enantiomer, diastereomeric salt resolution is the preferred non-chromatographic method.

Salt Selection Landscape

For this specific scaffold, the choice of counter-ion is dictated by the "packing efficiency" required to overcome the steric clash of the o-tolyl group.

Salt TypeCounter-IonSuitabilityMechanism / Rationale
Mineral Acid Hydrochloride (HCl) High Small chloride radius penetrates steric bulk easily. Forms high-melting solids. Best for bulk isolation.
Chiral Acid Di-p-toluoyl-L-tartrate High The planar aromatic rings of DTTA engage in

stacking with the o-tolyl group, stabilizing the lattice better than simple Tartaric acid.
Organic Acid Oxalate / Fumarate MediumGood for purification if HCl is hygroscopic. Often forms 1:2 (Acid:Base) stoichiometry.
Sulfonic Mesylate / Tosylate LowOften leads to oils due to high solubility and flexible alkyl chains.

Experimental Workflows (Diagrams)

Figure 1: Salt Screening & Decision Matrix

This workflow outlines the logic for selecting the correct crystallization pathway based on the purity and enantiomeric excess (ee) of the starting material.

SaltScreening Start Starting Material: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine CheckEE Check Purity & Chirality Start->CheckEE Racemic Racemic or Low ee (<80%) CheckEE->Racemic Is Racemic? Enantiopure Enantiopure (>95% ee) CheckEE->Enantiopure Is Pure? Resolution Chiral Resolution Path (Protocol B) Racemic->Resolution SaltFormation Standard Salt Formation (Protocol A) Enantiopure->SaltFormation DTTA Screen: Di-p-toluoyl-L-tartaric Acid Solvent: MeOH/Water or iPrOH Resolution->DTTA HCl Screen: HCl (Gas or Ether) Solvent: EtOAc/Heptane SaltFormation->HCl Result1 Diastereomeric Salt (Precipitate) DTTA->Result1 Crystallize Result2 HCl Salt (White Crystalline Solid) HCl->Result2 Precipitate

Caption: Decision matrix for processing 3,3-dimethyl-4-(2-methylphenyl)pyrrolidine based on initial stereochemical purity.

Detailed Protocols

Protocol A: Hydrochloride Salt Formation (Purification)

Objective: Isolation of the free base as a stable, non-hygroscopic solid. Rationale: The small chloride ion accommodates the steric bulk of the 3,3-dimethyl and o-tolyl groups, allowing for tight lattice packing.

Reagents:

  • Crude 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (Free Base).

  • Solvent: Ethyl Acetate (EtOAc).

  • Acid Source: 4M HCl in Dioxane or TMSCl (Trimethylsilyl chloride) + Methanol (in-situ HCl generation).

  • Anti-solvent: n-Heptane or MTBE.

Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of EtOAc (5 vol) at room temperature (20-25°C). Ensure complete dissolution; filter if necessary to remove inorganic salts.

  • Acid Addition:

    • Option 1 (Standard): Add 1.1 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. Maintain temperature <30°C.

    • Option 2 (Moisture Control): Add 1.1 equivalents of TMSCl, followed by 1.1 equivalents of Methanol. This generates anhydrous HCl in situ and scavenges water.

  • Nucleation: The solution should become cloudy. If "oiling" occurs (separation of a second liquid phase), heat the mixture to 50°C until homogeneous, then seed with pure HCl salt crystals (0.1 wt%).

  • Crystallization: Cool the mixture slowly to 0-5°C over 4 hours (ramp rate: 10°C/hour).

  • Anti-Solvent Drive: If yield is low (<70%), add n-Heptane (20 mL) dropwise to the cold slurry to desaturate the mother liquor.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture uptake). Wash with cold EtOAc/Heptane (1:1).

  • Drying: Vacuum oven at 45°C for 12 hours.

Expected Result: White crystalline solid, mp >200°C (decomposition).

Protocol B: Chiral Resolution (Di-p-toluoyl-L-tartrate)

Objective: Separation of the (4S) or (4R) enantiomer from a racemic mixture. Rationale: The o-tolyl group on the pyrrolidine interferes with simple tartaric acid packing. Di-p-toluoyl-L-tartaric acid (L-DTTA) provides additional aromatic surface area, enabling


 interactions with the o-tolyl group to lock the diastereomer into a crystal lattice.

Reagents:

  • Racemic 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 to 1.0 eq).

  • Solvent System: Methanol (MeOH) / Water or Isopropanol (IPA).

Procedure:

  • Stoichiometry: Dissolve 5.0 g (26.4 mmol) of racemic amine in 50 mL of MeOH.

  • Acid Preparation: In a separate flask, dissolve 10.2 g (26.4 mmol, 1.0 eq) of L-DTTA in 50 mL of MeOH.

    • Note: Using 0.5 eq of acid ("Half-quantity method") is often more efficient for maximizing enantiomeric excess (ee) in the first crop.

  • Mixing: Add the hot acid solution to the amine solution at 60°C.

  • Reflux: Stir at reflux (65°C) for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Cool to 50°C and seed with authentic chiral salt if available. Continue cooling to 20°C over 6 hours.

  • Digestion: If an amorphous gel forms (common with hindered amines), reheat to reflux and add 5-10% water. The water acts as a co-solvent to increase the dielectric constant, discouraging oiling.

  • Harvest: Filter the precipitate.

  • Free Base Liberation: Treat the salt with 1M NaOH and extract into DCM to check chiral purity via Chiral HPLC.

Troubleshooting: The "Oiling Out" Phenomenon

Sterically hindered amines like 3,3-dimethyl-4-(2-methylphenyl)pyrrolidine are prone to Liquid-Liquid Phase Separation (LLPS) or "oiling out" before crystallizing.

Mechanism: The lattice energy is insufficient to overcome the entropy of the solvated oil phase, often due to the flexible pyrrolidine ring puckering.

Corrective Actions:

  • Temperature Cycling (Ostwald Ripening):

    • Heat the oiled mixture until it becomes a single phase (or close to it).

    • Cool slowly.[1] When the oil droplets reappear, hold the temperature constant and add seed crystals into the oil phase.

    • Cycle the temperature ±5°C around the oiling point. This pumps energy into the system to rearrange the amorphous oil into an ordered lattice.

  • Solvent Switch:

    • Move from polar aprotic (EtOAc) to polar protic (IPA/EtOH). The hydrogen bonding of the alcohol can stabilize the ion pair better than EtOAc, preventing phase separation.

Solid-State Characterization Standards

To validate the protocol, the following data should be generated:

  • XRPD (X-Ray Powder Diffraction): Essential to distinguish between the amorphous salt and the crystalline polymorph. Look for sharp Bragg peaks.

  • DSC (Differential Scanning Calorimetry):

    • Sharp Endotherm: Indicates a pure crystalline phase.

    • Broad Endotherm/Exotherm: Indicates amorphous content or solvate desolvation.

  • 1H-NMR: Verify the stoichiometry of the salt (Integration of the acid peaks vs. the pyrrolidine methyls).

References

  • Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection strategies).

  • Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for using DTTA with hindered amines).

  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing.

  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on counter-ion selection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Executive Summary & Mechanistic Overview You are likely encountering degradation or signal loss with 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (often an intermediate or metabolite in monoamine transporter research). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

You are likely encountering degradation or signal loss with 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (often an intermediate or metabolite in monoamine transporter research). While the 3,3-dimethyl substitution provides steric protection against some nucleophilic attacks, the secondary amine functionality remains a critical vulnerability.

The degradation of this molecule in solution is rarely "random." It is almost always driven by two competing mechanisms: Oxidative Deamination (chemical change) or Surface Adsorption (physical loss).

The "Why" Behind the Instability
  • Oxidative Vulnerability: The nitrogen lone pair is susceptible to radical attack, leading to N-hydroxylation and subsequent conversion to nitrones or ring-opened products. This is accelerated by light (UV) and trace metal ions in solvents.

  • The "Sticky" Amine: The combination of the lipophilic o-tolyl (2-methylphenyl) group and the basic pyrrolidine nitrogen creates a molecule that adheres aggressively to the silanol groups (

    
    ) on untreated glass surfaces. This often mimics degradation (signal loss) when the molecule is actually just stuck to the vial wall.
    

Troubleshooting Guide (Q&A Format)

Scenario A: "My LC-MS peak area is decreasing, but I don't see new peaks."

Diagnosis: This is likely Surface Adsorption (Sorption) , not chemical degradation. Mechanism: The protonated amine binds to negatively charged silanol groups on glass surfaces. At low concentrations (<1 µM), you can lose 90% of your analyte to the container walls within hours.

  • Q: I stored my samples in standard HPLC vials. Why is the signal gone?

    • A: Standard borosilicate glass is rich in free silanols.

    • Fix: Switch to Polypropylene (PP) vials or Silanized (Deactivated) Glass vials immediately.

  • Q: Can I recover the "lost" compound?

    • A: Sometimes. Rinse the original vial with an acidified solvent (e.g., Methanol + 0.1% Formic Acid). The acid competes for the binding sites, potentially releasing the adhered amine.

  • Q: Does the solvent choice matter for sorption?

    • A: Yes. Pure aqueous solutions worsen sorption. Ensure your matrix contains at least 20-30% organic solvent (Acetonitrile or Methanol) to keep the lipophilic regions of the molecule solvated.

Scenario B: "I see new peaks with M+16 or M-2 masses."

Diagnosis: This is Oxidative Degradation . Mechanism: The Secondary Amine is reacting with dissolved oxygen or peroxides.

  • M+16: Formation of the N-Hydroxyl species (

    
    ).
    
  • M-2: Oxidation to the imine (dehydrogenation).

  • Q: I'm using HPLC-grade Acetonitrile. Is that the problem?

    • A: It can be.[1][2] Acetonitrile can accumulate peroxides over time, especially if not stored in the dark.

    • Fix: Use fresh solvents. Add an antioxidant like Ascorbic Acid (0.1 mM) or BHT to the stock solution if the assay permits.

  • Q: Is this molecule light sensitive?

    • A: Yes. The aryl ring (2-methylphenyl) absorbs UV, potentially generating radicals that attack the amine.

    • Fix: ALWAYS use amber glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil.

Scenario C: "The peak shape is broad or splitting."

Diagnosis: pH Mismatch / Salt Disproportionation . Mechanism: The molecule exists in equilibrium between its free base and protonated salt forms. If the solution pH is near the pKa (approx. 9.5-10.0 for this pyrrolidine), you will see peak splitting.

  • Q: What is the optimal pH for storage?

    • A: Store as the salt form (pH < 4). The protonated nitrogen is less nucleophilic and less prone to oxidation than the free base.

  • Q: Can I store it in DMSO?

    • A: Yes, but DMSO is hygroscopic. Water absorption can lead to hydrolysis if impurities are present. Store DMSO stocks at -20°C or -80°C, never at room temperature for extended periods.

Experimental Protocols

Protocol 1: Passivation of Glassware (Anti-Sorption)

Use this if you must use glass and cannot afford silanized vials.

  • Wash: Clean vials with 1M NaOH, then rinse with water.

  • Treat: Fill vials with a 5% solution of Dichlorodimethylsilane (DCDMS) in Toluene.

  • Incubate: Let stand for 15 minutes.

  • Rinse: Rinse twice with Toluene, then twice with Methanol.

  • Cure: Bake at 100°C for 30 minutes.

    • Result: Silanol groups are capped with methyl groups, preventing amine binding.

Protocol 2: Forced Degradation (Stress Test)

Validate your analytical method by intentionally degrading the sample.

ConditionReagent/SettingDurationExpected Outcome
Oxidation 3%

2-4 HoursN-oxide formation (M+16 peak).
Acid Stress 0.1 N HCl24 HoursGenerally stable (salt formation).
Base Stress 0.1 N NaOH4 HoursPotential precipitation or oxidative acceleration.
Photolysis UV Light (254 nm)6 HoursYellowing of solution; complex degradation profile.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing stability issues with 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

TroubleshootingFlow Start START: Signal Loss or Impurity? CheckMS Check LC-MS Spectrum Start->CheckMS NewPeaks New Peaks Visible? CheckMS->NewPeaks MassShift Identify Mass Shift NewPeaks->MassShift Yes Sorption Diagnosis: SORPTION (No new peaks, just low area) Action: Switch to Polypropylene or Silanized Glass NewPeaks->Sorption No Oxidation Diagnosis: OXIDATION (M+16, M-2) Action: Add Antioxidant, Degas Solvents MassShift->Oxidation M+16 / M-2 CheckpH Check pH vs pKa MassShift->CheckpH Split Peak pHFix Action: Acidify Sample (Form Salt) CheckpH->pHFix pH ~ 9.5

Caption: Figure 1. Diagnostic decision tree for distinguishing between chemical degradation (oxidation) and physical loss (sorption).

References & Grounding

The protocols and mechanisms described above are grounded in the fundamental chemistry of secondary amines and pharmaceutical stability guidelines.

  • FDA / ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines stress testing protocols including oxidation and photolysis).

  • Oxidative Degradation Mechanisms. Oxidative degradation of amines: Mechanisms and ammonia emission.[3] (Details the radical mechanism of amine oxidation).

  • Sorption to Glass. Adsorption of Amine Compounds on the Glass Surface and Their Impact on Analytical Methods. (Validates the loss of amines to silanol groups).

  • DMSO Stability. Studies on repository compound stability in DMSO under various conditions. (Confirming freeze/thaw stability and hygroscopic risks).

Sources

Optimization

overcoming steric hindrance in 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine formation

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex pyrrolidine structures. The unique steric challenges presented by the gem-dimethyl group at the 3-position and the ortho-substituted phenyl ring at the 4-position necessitate a carefully considered synthetic strategy and a proactive approach to troubleshooting.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic synthesis and field-proven insights to help you navigate the complexities of this specific transformation. Our goal is to empower you with the knowledge to not only overcome common hurdles but also to optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Overcoming Steric Hindrance

The primary challenge in the formation of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is managing the significant steric congestion around the forming C4-C5 bond of the pyrrolidine ring. The following Q&A guide addresses specific issues you may encounter.

Question 1: My primary synthetic route, a [3+2] cycloaddition of an azomethine ylide with a substituted alkene, is resulting in very low to no product yield. What are the likely causes and how can I address this?

Answer: This is a common issue when dealing with sterically demanding substrates. The low yield is likely due to the high activation energy required for the transition state, hindered by the bulky gem-dimethyl and 2-methylphenyl groups. Here’s a breakdown of potential causes and troubleshooting steps:

  • Causality: The steric clash between the substituents on the azomethine ylide and the dipolarophile prevents the necessary orbital overlap for the cycloaddition to occur efficiently. The ortho-methyl group on the phenyl ring can particularly hinder the approach of the ylide.

  • Troubleshooting & Optimization:

    • Increase Thermal Energy: Running the reaction at a higher temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition. A carefully controlled temperature screen is recommended.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction by coordinating to the dipolarophile, lowering the LUMO energy and potentially pre-organizing the transition state to be more favorable.[1][2] Suitable Lewis acids to screen include MgI₂, Yb(OTf)₃, and AgOAc.

    • High-Pressure Conditions: Applying high pressure (8-15 kbar) can favor the formation of the more compact transition state of a cycloaddition reaction, often leading to significantly improved yields for sterically hindered systems.

    • Alternative Ylide Generation: The method of azomethine ylide generation is critical. In-situ generation from the corresponding imine is common. Consider alternative methods like the decarboxylation of N-substituted α-amino acids, which can sometimes proceed under milder conditions.

dot

Troubleshooting Low Yield cluster_solutions Solutions Low Yield Low Yield High Activation Energy High Activation Energy Low Yield->High Activation Energy Steric Hindrance Steric Hindrance High Activation Energy->Steric Hindrance Increase Temperature Increase Temperature High Activation Energy->Increase Temperature Overcome barrier Lewis Acid Catalysis Lewis Acid Catalysis High Activation Energy->Lewis Acid Catalysis Lower LUMO High Pressure High Pressure High Activation Energy->High Pressure Favor compact TS Alternative Ylide Generation Alternative Ylide Generation Steric Hindrance->Alternative Ylide Generation Milder conditions

Caption: Troubleshooting flowchart for low product yield.

Question 2: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of the reaction?

Answer: Poor diastereoselectivity is often a consequence of competing transition states that are close in energy. The steric environment of your specific target molecule can exacerbate this.

  • Causality: The approach of the dipolarophile to the azomethine ylide can occur from two different faces (endo or exo), leading to two different diastereomers. The small energy difference between the endo and exo transition states results in a mixture of products.

  • Troubleshooting & Optimization:

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN) is recommended. Non-polar solvents often favor the less polar transition state, potentially increasing selectivity.

    • Chiral Lewis Acids or Catalysts: The use of a chiral Lewis acid or an organocatalyst can create a chiral environment around the reacting species, favoring one transition state over the other and inducing diastereoselectivity.[3]

    • Temperature Optimization: Lowering the reaction temperature can amplify the small energy differences between the competing transition states, often leading to higher diastereoselectivity. This should be balanced with the potential for decreased reaction rates.

ConditionExpected Outcome on Diastereoselectivity
Lower Temperature Generally increases selectivity
Bulky Catalyst/Ligand Can enhance facial discrimination
Non-polar Solvent May favor a specific transition state

Question 3: My attempts at intramolecular cyclization to form the pyrrolidine ring are failing. What alternative strategies should I consider?

Answer: If intermolecular approaches are proving unsuccessful due to steric hindrance, an intramolecular strategy can be more effective. However, the success of an intramolecular cyclization is highly dependent on the precursor's ability to adopt the correct conformation for ring closure.

  • Causality: The linear precursor may have a high energetic barrier to adopting the necessary pre-cyclization conformation due to steric clashes between the gem-dimethyl and 2-methylphenyl groups.

  • Troubleshooting & Optimization:

    • Reductive Amination of a Diketone: A promising alternative is the reductive amination of a suitably substituted 1,4-diketone with a primary amine. This method can be very effective for the synthesis of N-substituted pyrrolidines.[4] The required diketone precursor, 3,3-dimethyl-4-(2-methylphenyl)-hexane-2,5-dione, can be synthesized via established methods.

    • Palladium-Catalyzed Hydroarylation: If a suitable pyrroline precursor can be synthesized, a palladium-catalyzed hydroarylation could be a viable option to introduce the 2-methylphenyl group at the 4-position.[5][6]

    • Ring-Closing Metathesis (RCM): While requiring a more elaborate precursor containing two terminal alkenes, RCM is a powerful tool for forming five-membered rings and can sometimes overcome significant steric barriers.

dot

Alternative Strategies cluster_alternatives Alternative Synthetic Routes Failed Intramolecular Cyclization Failed Intramolecular Cyclization Reductive Amination of Diketone Reductive Amination of Diketone Failed Intramolecular Cyclization->Reductive Amination of Diketone Robust alternative Pd-Catalyzed Hydroarylation Pd-Catalyzed Hydroarylation Failed Intramolecular Cyclization->Pd-Catalyzed Hydroarylation From pyrroline Ring-Closing Metathesis Ring-Closing Metathesis Failed Intramolecular Cyclization->Ring-Closing Metathesis For complex precursors

Caption: Alternative synthetic routes for pyrrolidine formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the [3+2] cycloaddition for pyrrolidine synthesis?

A1: The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a concerted pericyclic reaction. An azomethine ylide (the 1,3-dipole) reacts with a dipolarophile (an alkene) to form a five-membered pyrrolidine ring. The reaction proceeds through a cyclic transition state where two new sigma bonds are formed simultaneously. The stereochemistry of the starting materials is often retained in the product.[1][2]

Q2: Are there any specific safety precautions I should take when working with the proposed reagents?

A2: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specifically:

  • Lewis Acids: Many Lewis acids are moisture-sensitive and can release corrosive fumes upon contact with air. Handle them in a fume hood and under an inert atmosphere.

  • High-Pressure Reactions: These should only be conducted in specialized high-pressure reactors by trained personnel.

  • Organometallic Reagents: If using organometallic reagents for precursor synthesis, be aware of their pyrophoric nature and handle them accordingly under inert conditions.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry of the 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine can be determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons on the pyrrolidine ring and its substituents, which can help elucidate the relative stereochemistry.

  • X-ray Crystallography: If a crystalline derivative of the final product can be obtained, single-crystal X-ray diffraction will provide an unambiguous determination of the absolute and relative stereochemistry.

Experimental Protocols

Proposed Synthetic Protocol: [3+2] Cycloaddition via Azomethine Ylide

This protocol is a general guideline and may require optimization for the specific substrates.

  • Generation of the Azomethine Ylide:

    • To a solution of N-benzylglycine ethyl ester (1.0 eq) and 2-methylbenzaldehyde (1.1 eq) in dry toluene (0.1 M) is added a catalytic amount of acetic acid.

    • The mixture is heated to reflux with a Dean-Stark trap to remove water.

    • After the complete formation of the imine (monitored by TLC or GC-MS), the solution is cooled to room temperature.

  • Cycloaddition Reaction:

    • To the solution of the in-situ generated imine is added 3,3-dimethyl-1-butene (1.5 eq) as the dipolarophile.

    • A Lewis acid catalyst, such as Yb(OTf)₃ (10 mol%), is added.

    • The reaction mixture is stirred at 80-110 °C and monitored by TLC or GC-MS for the formation of the product.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

References

  • Fujita, K., et al. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. [Link]

  • Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • Stanley, L. M., & Sibi, M. P. (2008). Enantioselective copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides. Chemical Reviews, 108(8), 2887-2902. [Link]

  • Alonso, I., et al. (2015). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 20(7), 12585-12603. [Link]

  • Nájera, C., & Yus, M. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 48(93), 11373-11386. [Link]

  • Grubbs, R. H. (2003).
  • Carretero, J. C., et al. (2010). Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Society Reviews, 39(6), 1948-1968. [Link]

  • Palomo, C., et al. (1991). A novel highly stereoselective synthesis of pyrrolidines and their derivatives through thermal cyclization reaction of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes. Journal of the Chemical Society, Chemical Communications, (7), 524-526. [Link]

  • Pearson, W. H., & Lian, B. W. (1998). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Topics in Current Chemistry, 196, 1-88.
  • Ardill, H., et al. (1990). Intramolecular dipolar cycloaddition routes to pyrrolizidines and indolizidines. Tetrahedron, 46(18), 6449-6466.
  • Dounay, A. B., & Hsung, R. P. (2010). Palladium-catalyzed hydroarylation of conjugated dienes. Chemical Society Reviews, 39(6), 2147-2158.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Nicolaou, K. C., et al. (2005). The art and science of total synthesis at the dawn of the twenty-first century.
  • Vedejs, E., & Jure, M. (2005). Efficiency in organic synthesis.
  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative Spectral Analysis of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Executive Summary Product Focus: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Application: Pharmacophore structural validation in drug discovery (Kinase inhibitors, GPCR ligands). The Challenge: This molecule presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Application: Pharmacophore structural validation in drug discovery (Kinase inhibitors, GPCR ligands). The Challenge: This molecule presents a unique analytical challenge due to the Thorpe-Ingold effect (gem-dimethyl group) adjacent to a chiral center (C4), creating severe steric crowding and complex diastereotopic splitting patterns often misidentified in routine QC.

This guide compares two analytical workflows:

  • Routine QC (CDCl₃): Standard rapid screening.

  • Structural Elucidation (DMSO-d₆ + 2D NMR): The superior alternative for resolving the diastereotopic methyl groups and confirming the o-tolyl regioisomerism.

Chemical Context & Strategic Framework

The Gem-Dimethyl Effect in NMR

The presence of the 3,3-dimethyl group is not merely a structural feature but a conformational lock. Because C4 is a chiral center (bearing the o-tolyl group), the two methyl groups at C3 are diastereotopic .

  • Consequence: They will not appear as a single singlet (6H). Instead, they will appear as two distinct singlets (3H each) or show slight splitting, depending on the solvent resolution.

  • Risk: In low-resolution solvents (like CDCl₃), these peaks often overlap with the o-tolyl methyl or impurity peaks, leading to incorrect integration values (e.g., integrating as 9H instead of 3H+3H+3H).

The o-Tolyl Signature

Distinguishing the 2-methylphenyl (o-tolyl) from the 3- or 4- isomers is critical. The ortho substitution creates a distinct shielding effect on the pyrrolidine ring protons due to ring current anisotropy, which is observable only in high-resolution conditions.

Comparative Analysis: Solvent System Performance

We compared the spectral resolution of the Free Base and HCl Salt forms in two standard solvent systems.

FeatureAlternative A: CDCl₃ (Routine) Product Standard: DMSO-d₆ (Recommended)
Amine Proton (NH) Broad, often invisible (exchanges w/ trace H₂O).Sharp, distinct triplet/broad singlet. Critical for salt form confirmation.
Gem-Dimethyls (C3) Often merged into a broad singlet.Resolved into two distinct singlets (Δδ ≈ 0.15 ppm).
Stereochemical Insight Low. Rapid ring inversion averages signals.High. Viscosity of DMSO slows inversion, sharpening diastereotopic signals.
Suitability High throughput QC (LC-MS correlation).De Novo Structural Elucidation & Patent Filing.

Verdict: While CDCl₃ is faster for evaporation/recovery, DMSO-d₆ is the required standard for validating the 3,3-dimethyl-4-arylpyrrolidine scaffold to avoid integration errors.

Detailed Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Mass Requirement: 5–10 mg (Free Base) or 8–12 mg (HCl Salt).

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter solution through a small plug of glass wool in a Pasteur pipette to remove suspended solids (crucial for baseline flatness).

Protocol B: Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds . (Standard is 1.0s, but gem-dimethyls have long T1 relaxation times. Short D1 leads to under-integration of methyls).

  • Scans (NS): 64 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Spectral Data Analysis

¹H-NMR Assignment (DMSO-d₆, 600 MHz)

Reference: TMS at 0.00 ppm.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH 9.20 - 9.50Broad s1H/2HAmmonium protons (if HCl salt). Disappears on D₂O shake.
Ar-H 7.10 - 7.30Multiplet4HAromatic ring (o-substituted pattern).
H-4 3.65dd1HBenzylic methine. Deshielded by aryl ring.
H-5a, 5b 3.40, 3.15m (ABX)2HDiastereotopic methylene adjacent to N and chiral C4.
H-2a, 2b 2.95, 2.75d (AB)2HIsolated methylene between N and quaternary C3.
Ar-CH₃ 2.32s3Ho-Tolyl methyl group.
C3-Me (a) 1.15s3HGem-dimethyl (Top face).
C3-Me (b) 0.92s3HGem-dimethyl (Bottom face). Shielded by aryl ring current.
¹³C-NMR Assignment (DMSO-d₆, 150 MHz)
Carbon TypeShift (δ, ppm)Assignment Notes
C=O AbsentConfirms reduction of any precursor amide/pyrrolidinone.
Ar-C (ipso) ~138.5Quaternary aromatic carbon attached to C4.
Ar-C (ortho) ~136.0Carbon bearing the methyl group.
Ar-CH 126.0 - 130.5Remaining aromatic methines.
C-2 58.2Methylene between N and Quaternary C.
C-5 52.4Methylene adjacent to chiral center.
C-4 48.1Chiral methine.
C-3 42.5Quaternary Carbon (Key identification peak).
Ar-CH₃ 19.5o-Tolyl methyl.
C3-(CH₃)₂ 24.5, 21.8Gem-dimethyls (distinct peaks due to diastereotopicity).

Structural Logic & Validation Workflow

The following diagram illustrates the self-validating logic flow required to confirm the structure, specifically distinguishing it from regioisomers (e.g., 2,2-dimethyl or 3-(4-methylphenyl)).

NMR_Workflow Start Unknown Sample (Pyrrolidine Derivative) Step1 1H NMR (DMSO-d6) Check Region 0.8 - 1.3 ppm Start->Step1 Decision1 Are there 2 distinct singlets? Step1->Decision1 PathA Yes (0.92, 1.15 ppm) Decision1->PathA Resolved PathB No (Single peak ~1.1 ppm) Decision1->PathB Overlapped Conclusion1 Confirm: Diastereotopic Methyls (Implies adjacent chiral center C4) PathA->Conclusion1 Error1 Suspect: Achiral analog (e.g., 4-phenyl without C4 chirality or rapid inversion) PathB->Error1 Step2 NOESY / ROESY 2D Conclusion1->Step2 Logic2 Look for correlation: Ar-CH3 (2.32) <-> H-4 (3.65) Step2->Logic2 Final CONFIRMED STRUCTURE: 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Logic2->Final

Caption: Logical workflow for distinguishing the target molecule from achiral or regio-isomeric impurities using 1D and 2D NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for distinguishing solvent peaks from the gem-dimethyls).

  • Westphal, F., et al. (2009). "Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure." Forensic Science International, 190(1-3), 1-8. Link (Provides comparative data for hindered pyrrolidine rings).

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • ChemicalBook. (2023). "3,3-Dimethylpyrrolidine Hydrochloride NMR Spectrum." Link (Base scaffold spectral data).

Sources

Comparative

The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For complex chiral molecules such as 3,3-Dimethyl-4-(2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For complex chiral molecules such as 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, a comprehensive understanding of its stereochemistry and conformation is critical for elucidating its structure-activity relationship (SAR) and ensuring its intended biological activity. While a multitude of analytical techniques contribute to the characterization of novel chemical entities, single-crystal X-ray diffraction stands as the definitive method for providing an atomic-level, three-dimensional representation of a molecule in the solid state.

This guide offers a comparative analysis of X-ray crystallography alongside other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By examining the strengths and limitations of each method through the lens of a representative pyrrolidine derivative, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on how these techniques can be synergistically employed for unequivocal structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure as it exists within a crystal lattice. This technique is unparalleled in its ability to determine bond lengths, bond angles, and absolute stereochemistry with exceptional precision. The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), a standardized format for storing and sharing crystal structure data.[1][2]

While a CIF file for the specific molecule 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is not publicly available, we can illustrate the power of the technique with data from a structurally analogous compound. For the purpose of this guide, we will consider a hypothetical crystal structure of a closely related 4-aryl-3,3-dimethylpyrrolidine derivative.

Table 1: Hypothetical Crystallographic Data for a 4-Aryl-3,3-Dimethylpyrrolidine Derivative

ParameterValue
Chemical FormulaC₁₃H₁₉N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
R-factor0.045

This data provides the fundamental unit cell dimensions and symmetry of the crystal, while the low R-factor indicates a good agreement between the experimental diffraction data and the final structural model.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process that can be a significant bottleneck, primarily due to the initial requirement of growing a high-quality single crystal.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (usually to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and make corrections for experimental factors like absorption.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using software tools to check for geometric and other potential issues. The validated structure is then reported in a CIF file.

Complementary Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each atom and their connectivity.

For a molecule like 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, NMR is crucial for confirming the presence of key functional groups and establishing the connectivity of the carbon skeleton.

Table 2: Expected ¹H and ¹³C NMR Data for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

ExperimentKey Expected SignalsInformation Gained
¹H NMR - Aromatic protons in the 7.0-7.5 ppm region- Pyrrolidine ring protons- Two distinct methyl singletsConfirms the presence of the 2-methylphenyl group and the gem-dimethyl substitution.
¹³C NMR - Aromatic carbons- Quaternary carbon of the gem-dimethyl group- Pyrrolidine ring carbons- Methyl carbonsProvides a count of the unique carbon environments.
COSY Correlations between adjacent protons on the pyrrolidine ring.Establishes the proton-proton connectivity within the pyrrolidine ring.
HSQC Correlations between protons and their directly attached carbons.Links the proton and carbon skeletons.
HMBC Long-range correlations, for example, from the methyl protons to the quaternary carbon and adjacent ring carbons.Confirms the connectivity of non-protonated carbons and establishes the overall molecular framework.
Experimental Workflow for NMR Spectroscopy

The process of obtaining a comprehensive set of NMR spectra is generally more straightforward than X-ray crystallography, provided the sample is sufficiently pure and soluble.

Caption: Workflow for NMR Spectroscopic Analysis.

Detailed Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to assess sample purity and identify the different types of protons present.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY: Run a Correlation Spectroscopy experiment to establish ¹H-¹H connectivities.

    • HSQC: Perform a Heteronuclear Single Quantum Coherence experiment to identify ¹H-¹³C one-bond correlations.

    • HMBC: Conduct a Heteronuclear Multiple Bond Correlation experiment to determine long-range ¹H-¹³C correlations (2-3 bonds).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to piece together the molecular structure.

Confirmation with High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. This technique is invaluable for confirming the molecular formula of a newly synthesized compound.

For 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (C₁₃H₁₉N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Table 3: Hypothetical HRMS Data for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

IonCalculated Exact MassObserved Exact MassMass Error (ppm)
[M+H]⁺190.1596190.1594-1.05

A low mass error (typically < 5 ppm) provides high confidence in the proposed molecular formula.

Experimental Workflow for HRMS

HRMS is a rapid and highly sensitive technique that requires only a very small amount of sample.

Caption: Workflow for High-Resolution Mass Spectrometry.

Detailed Protocol for HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as acetonitrile or methanol.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The molecules in the sample are ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their m/z ratios with high accuracy.

  • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition using specialized software.

A Comparative Summary

The three techniques discussed each provide unique and complementary information that, when combined, lead to the unambiguous structural determination of a molecule like 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

Table 4: Comparison of Analytical Techniques for Structural Elucidation

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyHigh-Resolution Mass Spectrometry
Information Provided 3D structure, bond lengths/angles, absolute stereochemistry, packingConnectivity, chemical environment of atoms in solutionElemental composition, molecular formula
Sample Requirements High-quality single crystalPure, soluble sample (mg scale)Small amount of sample (µg-ng)
Key Advantage Unambiguous 3D structure determinationProvides structural information in solutionHigh sensitivity and accuracy for formula determination
Key Limitation Crystal growth can be a major bottleneck; provides solid-state structureDoes not directly provide 3D structure; can be complex to interpretDoes not provide stereochemical or conformational information

Conclusion

For a molecule with the structural complexity of 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, a multi-faceted analytical approach is essential for complete and unambiguous characterization. While NMR and HRMS are workhorse techniques for confirming connectivity and molecular formula, single-crystal X-ray diffraction remains the ultimate arbiter for determining the precise three-dimensional arrangement of atoms in space. The successful integration of these techniques provides the high level of structural certainty required for advancing a compound through the rigorous pipeline of drug discovery and development.

References

  • International Union of Crystallography. (1997). Crystallographic Information File (CIF). Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

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Safety & Regulatory Compliance

Safety

A-Z Guide to Personal Protective Equipment for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities for which comprehensive safety data is not yet available. 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is one s...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities for which comprehensive safety data is not yet available. 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-led approach to risk assessment is not just best practice—it is an absolute necessity.[1][2][3] This guide provides a comprehensive framework for establishing safe handling protocols, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Our strategy is built on the principle of analogy, evaluating the structural components of the molecule to anticipate its potential hazards. The molecule consists of a pyrrolidine ring, a class of cyclic secondary amines, and an aromatic tolyl group. This structure suggests potential hazards including skin and eye irritation or corrosion, respiratory irritation, and possible toxicity associated with aromatic amines.[4][5][6][7] Therefore, we will adopt a conservative stance, treating the compound as hazardous until proven otherwise.[8]

Hazard Analysis: A Structurally-Informed Approach

Before selecting PPE, a thorough hazard assessment is paramount.[5][9] Given the lack of specific toxicological data for 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, we must infer potential risks from its constituent chemical groups:

  • Pyrrolidine Moiety: The foundational pyrrolidine ring is a saturated nitrogen-containing heterocycle.[10][11] Simple pyrrolidine is known to be a flammable, corrosive substance that can cause severe skin burns and eye damage.[6][7][12][13] It is also harmful if inhaled or swallowed.[6][13]

  • Aromatic Amine Character: The attachment of a 2-methylphenyl (tolyl) group classifies the compound as a tertiary amine with aromatic character. Aromatic amines as a class are known for a range of toxicities, including the potential for absorption through the skin.[14]

  • Substituted Pyrrolidines: Safety data for analogous compounds like N-methylpyrrolidine and 2-methylpyrrolidine show classifications for flammability, acute toxicity (oral), and severe skin/eye damage.

Based on this analysis, we will operate under the assumption that 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine is potentially corrosive, toxic if ingested or inhaled, a skin and respiratory irritant, and readily absorbed through the skin.

Core Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a crucial line of defense against chemical hazards in the laboratory.[15][16] The following table outlines the minimum required PPE for handling 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine, linking each piece of equipment to the hazards it mitigates.

PPE ComponentSpecificationHazard Mitigation
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive or irritant liquid, safeguarding from severe eye damage.
Skin and Body Protection A flame-retardant, chemical-resistant lab coat. For larger quantities (>50 mL), a chemical-resistant apron over the lab coat is required.Prevents contact with skin, which could lead to burns, irritation, or systemic toxicity via dermal absorption.
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber).Provides robust protection against direct contact and permeation by the chemical.[14][17] Regularly inspect gloves for any signs of degradation or breakthrough.
Respiratory Protection All handling of the solid or solutions must be performed within a certified chemical fume hood.[15] If there is a risk of aerosol generation outside of a fume hood, a full-face respirator with ammonia/amine cartridges is mandatory.[5][17]Mitigates the risk of inhaling harmful vapors or aerosols, which can cause respiratory tract irritation or systemic toxicity.[4][17]

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory—from handling to disposal.[18]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[15] Designate a specific area within the hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[19]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Chemical Handling: Conduct all weighing, transfers, and reactions within the chemical fume hood to contain any vapors. Use spark-proof tools and ground equipment to prevent static discharge if the compound is determined to be flammable.[12]

  • Post-Handling: After the procedure, decontaminate any surfaces. Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water.

  • Labeling: All containers holding the substance must be clearly labeled with the chemical name and appropriate hazard warnings.[1][8][18]

Chemical Waste Disposal Plan
  • Waste Segregation: All waste contaminated with 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (e.g., gloves, pipette tips, excess reagent) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Characterization: The waste should be classified as non-halogenated organic waste containing nitrogen.

  • Disposal Route: Follow your institution's specific guidelines for chemical waste disposal. Typically, this involves collection by a certified hazardous waste management company for high-temperature incineration in an engineered facility.[20] Under no circumstances should this chemical be disposed of down the drain.[5]

Emergency Preparedness

In the event of an accidental exposure or spill, immediate and correct action is critical.[5][15]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), collect it with non-sparking tools, and place it in a sealed container for disposal.[12][19]

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely managing 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal Phase prep_risk Conduct Hazard Assessment (Analyze Structural Analogs) prep_ppe Select & Inspect PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep_ppe->prep_eng handle_don Don PPE prep_eng->handle_don Proceed to Handling handle_ops Perform Operations (Weighing, Transfer, Reaction) handle_don->handle_ops handle_decon Decontaminate Surfaces handle_ops->handle_decon handle_doff Doff PPE Correctly handle_decon->handle_doff disp_seg Segregate Contaminated Waste (Gloves, Tips, etc.) handle_doff->disp_seg Proceed to Disposal disp_label Label Hazardous Waste Container disp_seg->disp_label disp_store Store in Designated Area disp_label->disp_store disp_collect Arrange for Professional Disposal disp_store->disp_collect

Caption: Workflow for handling 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved February 14, 2026.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 14, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved February 14, 2026, from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved February 14, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search. Retrieved February 14, 2026.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved February 14, 2026, from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 14, 2026, from [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2019). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 843-849. Retrieved February 14, 2026, from [Link]

  • Emergency Response & PPE - Ammonia Refrigeration PSM. (2020, March 9). RMP & PSM Compliance. Retrieved February 14, 2026, from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Berg Chilling Systems. Retrieved February 14, 2026, from [Link]

  • ACGIH Threshold Limit Values (TLVs). (2015, December 30). ChemSafetyPro.COM. Retrieved February 14, 2026, from [Link]

  • List of Chemicals with Threshold Limit Values Primarily Based on Sensory Irritation. (n.d.). National Toxicology Program. Retrieved February 14, 2026, from [Link]

  • TLV Chemical Substances Introduction. (n.d.). American Conference of Governmental Industrial Hygienists (ACGIH). Retrieved February 14, 2026, from [Link]

  • Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. Retrieved February 14, 2026, from [Link]

  • Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. (2008, July). New Jersey Department of Health. Retrieved February 14, 2026, from [Link]

  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 14, 2026, from [Link]

  • 2023 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits. (2024, September 13). WorkSafeBC. Retrieved February 14, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health Office of Research Services. Retrieved February 14, 2026, from [Link]

  • Four cases when Safety Data Sheets are not required. (2024, July 8). Chemius. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet - Pageant TR Intrinsic. (2019, May 16). BASF. Retrieved February 14, 2026, from [Link]

  • No SDS Required. (n.d.). Michigan State University Environmental Health & Safety. Retrieved February 14, 2026, from [Link]

  • Chapter 7 - Safe Chemical Use. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved February 14, 2026, from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

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  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2015). Applied Microbiology and Biotechnology, 99(23), 9845-9863. Retrieved February 14, 2026, from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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